molecular formula C9H13N B1308099 3-Methyl-4-propyl-pyridine CAS No. 3478-72-6

3-Methyl-4-propyl-pyridine

Cat. No.: B1308099
CAS No.: 3478-72-6
M. Wt: 135.21 g/mol
InChI Key: BEBMSCLUBWVGGA-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-pyridine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-propyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-propyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBMSCLUBWVGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404678
Record name 3-methyl-4-propyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-72-6
Record name 3-methyl-4-propyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3478-72-6 Formula: C₉H₁₃N Molecular Weight: 135.21 g/mol [1][2]

Executive Summary

3-Methyl-4-propyl-pyridine is a dialkyl-substituted heteroaromatic scaffold critical to both flavor chemistry and pharmaceutical discovery.[1] Unlike its mono-substituted analogs (e.g., 4-propylpyridine), this disubstituted isomer offers a unique steric and electronic profile due to the ortho-relationship between the methyl and propyl groups. This structural feature influences metabolic stability in drug design and modifies volatility/olfactory thresholds in flavor applications.

This guide provides a rigorous technical analysis of the compound, moving beyond basic properties to cover regioselective synthesis, analytical validation, and handling protocols required for high-purity applications.

Physicochemical Profile

The following data consolidates experimental values and high-confidence predictive models for CAS 3478-72-6.[1]

PropertyValueNotes
Appearance Colorless to pale yellow liquidOxidizes to yellow/brown upon air exposure.[1]
Boiling Point 205–210 °C (Predicted)Higher than 3-picoline (144°C) due to propyl chain.[1]
Density 0.915 ± 0.05 g/cm³Standard alkylpyridine range.[1]
LogP 2.85 (Predicted)Lipophilic; suitable for BBB penetration models.[1]
pKa ~6.2Slightly more basic than pyridine (5.[1]25) due to alkyl donation.
Solubility Ethanol, Ether, DCM, EtOAcSparingly soluble in water.[1]
Odor Profile Green, Nutty, EarthyCharacteristic of alkylpyridines; lower volatility than picolines.[1]

Synthesis & Manufacturing Strategies

The Isomer Challenge

Industrial synthesis of alkylpyridines often utilizes the Chichibabin condensation (aldehyde + ammonia). However, for 3-methyl-4-propyl-pyridine, this route is non-viable for high-value applications due to the formation of inseparable regioisomers (e.g., 3-propyl-4-methyl-pyridine).[1]

Expert Insight: For pharmaceutical intermediates where isomeric purity >99.5% is required, we reject condensation methods in favor of Transition-Metal Catalyzed Cross-Coupling .

Recommended Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol utilizes 4-bromo-3-methylpyridine and propylboronic acid.[1] It guarantees the correct substitution pattern.

Reaction Pathway Visualization

SynthesisPathway SM1 4-Bromo-3-methylpyridine Inter Pd-Complex Cycle SM1->Inter Oxidative Addition SM2 Propylboronic Acid SM2->Inter Transmetallation Cat Pd(dppf)Cl2 / K2CO3 Cat->Inter Prod 3-Methyl-4-propyl-pyridine Inter->Prod Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling pathway ensuring regioselective alkylation at the C4 position.

Step-by-Step Methodology

Scale: 10 mmol Yield Target: 85-92%

  • Reagent Prep: In a 100 mL round-bottom flask, combine 4-bromo-3-methylpyridine (1.72 g, 10 mmol) and propylboronic acid (1.05 g, 12 mmol).

  • Solvent System: Add Toluene (30 mL) and 2M aq. K₂CO₃ (10 mL). Note: The biphasic system is crucial for scavenging boronic acid byproducts.

  • Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (2 mol%, 163 mg).

  • Reflux: Heat to 90°C for 12 hours under Argon balloon. Monitor by TLC (20% EtOAc/Hexane).

  • Workup:

    • Cool to RT. Separate phases.

    • Extract aqueous layer with EtOAc (2x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂).[3][4] Elute with 10-20% EtOAc in Hexanes. The product is a pale oil.

Analytical Characterization (Self-Validation)

To ensure the identity of CAS 3478-72-6, the following spectral signatures must be present. Deviations indicate isomeric contamination.

¹H NMR (400 MHz, CDCl₃) Prediction
  • δ 8.35 (s, 1H, H-2): Diagnostic singlet. If split, check for 4-substituted impurities.

  • δ 8.30 (d, J=5.0 Hz, 1H, H-6): Typical alpha-proton doublet.

  • δ 7.05 (d, J=5.0 Hz, 1H, H-5): Beta-proton, shielded relative to alpha protons.

  • δ 2.55 (t, 2H, -CH₂-Ar): Benzylic methylene of the propyl group.

  • δ 2.25 (s, 3H, -CH₃): Aryl methyl group.

  • δ 1.65 (m, 2H, -CH₂-): Central methylene of propyl chain.

  • δ 0.95 (t, 3H, -CH₃): Terminal methyl of propyl chain.

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M+): m/z 135

  • Base Peak: m/z 106 (Loss of ethyl group, [M-29]⁺). This "benzylic" cleavage is characteristic of propyl-substituted aromatics, leaving a tropylium-like cation.[1]

Applications in Drug Discovery & Flavor[5]

Pharmaceutical Scaffold

3-Methyl-4-propyl-pyridine acts as a lipophilic bioisostere.[1]

  • Nicotinic Acetylcholine Receptors (nAChRs): The 3-methyl-4-alkyl substitution pattern mimics aspects of nicotine and epibatidine.[1]

  • Kinase Inhibition: The pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket, while the 4-propyl group fills hydrophobic pockets (e.g., the Gatekeeper region).

Flavor & Fragrance[6][7][8]
  • Sensory Attributes: Green, vegetable, bell-pepper, with nutty undertones.

  • Threshold: Extremely low odor detection threshold (ppb range).

  • Usage: Used in savory flavor formulations (soups, sauces) to provide "cooked" or "roasted" notes without the burnt character of pyrazines.

Safety & Handling Protocol

Hazard Class: Irritant / Flammable Liquid.

HazardPrecaution
Skin/Eye Irritation Wear nitrile gloves and safety goggles.[1] Pyridines penetrate skin easily.
Odor Control CRITICAL. The odor is potent and clinging.[1] All transfers must occur in a fume hood. Glassware should be soaked in an acidic bath (1M HCl) before removal from the hood to protonate the pyridine (forming the non-volatile salt).
Storage Store under Nitrogen/Argon at 4°C. Pyridines can N-oxidize over time.[1]
Emergency Workflow Visualization

SafetyFlow Spill Spill Detected Evac Evacuate Area Spill->Evac Vent Maximize Ventilation Spill->Vent Absorb Absorb with Vermiculite Evac->Absorb Neut Neutralize with Dilute HCl Absorb->Neut Dispose Chemical Waste Disposal Neut->Dispose

Figure 2: Emergency response workflow for alkylpyridine spills.

References

  • Oakwood Chemical. 3-Methyl-4-propyl-pyridine Product Specification. Retrieved from

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[5][6] (Reference for general pyridine coupling strategies).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text for the cited synthesis protocol).
  • Scifinder / CAS Common Chemistry.CAS RN 3478-72-6 Details. (Verified CAS identity).

Sources

An In-Depth Technical Guide to 3-Methyl-4-propyl-pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-4-propyl-pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of pyridine chemistry and spectroscopic data from closely related analogues to present a robust predictive framework for its synthesis, characterization, and potential utility.

Molecular Structure and Physicochemical Properties

3-Methyl-4-propyl-pyridine possesses a pyridine ring substituted with a methyl group at the 3-position and a propyl group at the 4-position. This substitution pattern influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological activity.

Structural Representation

Caption: 2D structure of 3-Methyl-4-propyl-pyridine.

Predicted Physicochemical Properties

Based on its structure (C9H13N), the following physicochemical properties are predicted. These values are essential for designing experimental protocols, including reaction conditions and purification methods.

PropertyPredicted ValueSource/Method
Molecular Weight 135.21 g/mol [1]
CAS Number 3478-72-6[1]
Boiling Point ~180-200 °CEstimation based on related structures
Density ~0.9-1.0 g/mLEstimation based on related structures
logP ~2.5-3.0Estimation based on related structures

Proposed Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A retrosynthetic approach suggests that 3-Methyl-4-propyl-pyridine can be constructed from readily available starting materials.

Retrosynthesis Target 3-Methyl-4-propyl-pyridine Intermediate Dihydropyridine Intermediate Target->Intermediate Aromatization Reagents Propionaldehyde + Butyraldehyde + Ammonia Intermediate->Reagents Chichibabin Condensation

Caption: Retrosynthetic analysis for 3-Methyl-4-propyl-pyridine.

Proposed Synthetic Protocol

This protocol outlines a modified Chichibabin synthesis, a robust method for preparing substituted pyridines.

Reaction: Condensation of propionaldehyde, butyraldehyde, and ammonia over a catalyst.

Step-by-Step Protocol:

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure gauges, and an inlet for reactants is required.

  • Catalyst Loading: The reactor is charged with a suitable heterogeneous catalyst, such as a mixed metal oxide on a silica or alumina support.

  • Reactant Feed: A mixture of propionaldehyde, butyraldehyde, and an aqueous solution of ammonia is prepared. The molar ratio of the aldehydes and ammonia should be optimized to maximize the yield of the desired product.

  • Reaction Conditions: The reactor is sealed and heated to a temperature in the range of 200-300°C. The pressure is maintained between 30-150 bar.[3] The reaction mixture is stirred continuously for a predetermined residence time (e.g., 10-90 minutes).[3]

  • Work-up and Purification:

    • After cooling the reactor, the gaseous products are vented.

    • The liquid product mixture is collected and neutralized with an acid (e.g., HCl).

    • The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

    • The aqueous layer is then basified with a strong base (e.g., NaOH) to liberate the free pyridine bases.

    • The product is extracted into an organic solvent (e.g., dichloromethane).

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the condensation and cyclization reactions and to maintain the reactants in the gas or supercritical phase for efficient interaction with the heterogeneous catalyst.

  • Catalyst: The oxide catalyst facilitates the various condensation, dehydration, and dehydrogenation steps involved in the formation of the pyridine ring.

  • Acid-Base Work-up: This standard procedure for isolating basic compounds like pyridines ensures the removal of acidic and neutral impurities, leading to a purer final product.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Methyl-4-propyl-pyridine would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and propyl substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.3-8.5s1H
H-5~6.9-7.1d1H
H-6~8.2-8.4d1H
-CH₃ (at C-3)~2.2-2.4s3H
-CH₂- (propyl at C-4)~2.5-2.7t2H
-CH₂- (propyl)~1.5-1.7sextet2H
-CH₃ (propyl)~0.9-1.0t3H

Predicted spectrum is referenced against data for 4-ethyl-3-methyl-pyridine and 4-propylpyridine.[4][5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~148-150
C-3~135-137
C-4~145-147
C-5~122-124
C-6~147-149
-CH₃ (at C-3)~18-20
-CH₂- (propyl at C-4)~34-36
-CH₂- (propyl)~22-24
-CH₃ (propyl)~13-15

Predicted spectrum is referenced against data for 3-methylpyridine.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the pyridine ring and the alkyl substituents.

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=N, C=C stretching (aromatic)1450-1600
C-H bending (aliphatic)1370-1470

Predicted spectrum is referenced against general IR correlation tables and data for substituted pyridines.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.

  • Predicted Molecular Ion (M⁺): m/z = 135.1048 (for C₉H₁₃N)

  • Expected Fragmentation: Loss of an ethyl group (M-29) from the propyl chain to give a prominent peak at m/z = 106.

Fragmentation pattern is predicted based on the fragmentation of 4-propylpyridine.[5]

Reactivity and Potential Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] The specific substitution pattern of 3-Methyl-4-propyl-pyridine suggests several avenues for its potential application.

Chemical Reactivity

The reactivity of the pyridine ring is influenced by the electron-donating nature of the alkyl substituents.

Reactivity Molecule 3-Methyl-4-propyl-pyridine Electrophilic Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Favored at C-5 Molecule->Electrophilic Nucleophilic Nucleophilic Aromatic Substitution (Difficult without activating group) Molecule->Nucleophilic Oxidation N-Oxidation (Reaction at Nitrogen) Molecule->Oxidation Benzylic Benzylic Functionalization (at Methyl and Propyl groups) Molecule->Benzylic

Caption: Predicted reactivity of 3-Methyl-4-propyl-pyridine.

  • Electrophilic Aromatic Substitution: The electron-donating alkyl groups activate the ring towards electrophilic attack, primarily at the C-5 position.

  • N-Oxidation: The lone pair on the nitrogen atom is available for reaction with oxidizing agents like hydrogen peroxide to form the corresponding N-oxide.[9]

  • Benzylic Functionalization: The methyl and propyl groups can be functionalized through free-radical reactions, providing a handle for further derivatization.

Potential as a Scaffold in Drug Discovery

Substituted pyridines are known to exhibit a wide range of biological activities.[7] The lipophilic nature of the propyl group in 3-Methyl-4-propyl-pyridine may enhance its ability to cross cell membranes, a desirable property for many drug candidates. Potential areas of investigation for derivatives of this scaffold include:

  • CNS Agents: The pyridine core is present in many centrally acting drugs.

  • Antimicrobial Agents: Pyridine derivatives have shown promise as antibacterial and antifungal compounds.[7]

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors.

Conclusion

While 3-Methyl-4-propyl-pyridine is not a widely studied compound, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the study of this and other novel substituted pyridines. The proposed synthetic route is robust and adaptable, and the predicted spectroscopic data provide a valuable reference for structural confirmation. The potential of this scaffold in medicinal chemistry warrants further investigation, and it is hoped that this guide will serve as a valuable resource for researchers in this endeavor.

References

  • Wikipedia. 3-Methylpyridine. [Link]

  • Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • PrepChem.com. Synthesis of 3-methylpyridine. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • PrepChem.com. Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. [Link]

  • PubChem. Pyridine, 4-ethyl-3-methyl-. [Link]

  • Journal of the American Chemical Society. Concise Synthesis of Deoxylimonin. [Link]

  • PubChem. 4-Propylpyridine. [Link]

  • The Good Scents Company. 3-methyl pyridine, 108-99-6. [Link]

  • PubChem. 3-Methyl-4-propylnonane. [Link]

  • FooDB. Showing Compound 3-Propylpyridine (FDB005085). [Link]

  • Oakwood Chemical. 3-Methyl-4-propyl-pyridine. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

Comprehensive Profiling of 3-Methyl-4-propyl-pyridine: From Structural Heuristics to Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Methyl-4-propyl-pyridine (CAS: 3478-72-6) is a specialized alkyl-pyridine scaffold primarily recognized for its strategic utility in the synthesis of benzomorphan opioids . Unlike simple solvents or generic reagents, this molecule possesses a specific substitution pattern (3-methyl, 4-propyl) that serves as a critical "B-ring" precursor in the construction of morphine-like analgesics via Grewe cyclization and related methodologies.

While its primary biological relevance lies in its role as a precursor, its structural homology to neurotoxic pyridines (e.g., MPTP metabolites) necessitates a rigorous toxicological assessment. This guide provides an in-depth technical analysis of its chemical utility, predicted metabolic fate, and safety profiling, offering a roadmap for researchers utilizing this scaffold in drug discovery.

Part 2: Chemoinformatic & Structural Analysis

Structural Properties & "MPP+ Alert" Assessment

The biological activity of alkyl-pyridines is often governed by their ability to interact with monoamine oxidase (MAO) or nicotinic acetylcholine receptors (nAChRs). A critical safety checkpoint is the structural similarity to MPP+ (1-methyl-4-phenylpyridinium) , the neurotoxic metabolite of MPTP.

Property3-Methyl-4-propyl-pyridineMPP+ (Neurotoxin)Implication
Core Structure Pyridine (Neutral)Pyridinium (Cationic)3-Methyl-4-propyl-pyridine requires quaternization (N-methylation) to mimic MPP+.
C4 Substituent Propyl (

)
Phenyl (

)
The propyl group is lipophilic but lacks the

-stacking capability of the phenyl ring, potentially reducing affinity for the dopamine transporter (DAT).
C3 Substituent Methyl (

)
HydrogenThe C3-methyl adds steric bulk, likely interfering with the planar intercalation required for Complex I inhibition.
Lipophilicity (LogP) ~2.8 (Predicted)-1.0 (Cation)High lipophilicity suggests BBB permeability, necessitating metabolic clearance monitoring.
Predicted Pharmacodynamics
  • Primary Utility: Precursor for 6,7-benzomorphans (e.g., 2,9-dimethyl-5-propyl-6,7-benzomorphan).[1]

  • Secondary Targets: Weak affinity for nAChRs due to the 4-propyl steric clash; potential irritant to mucous membranes (standard alkyl-pyridine profile).

Part 3: Biological Utility – The Opioid Scaffold Connection

The most authoritative biological application of 3-Methyl-4-propyl-pyridine is its conversion into benzomorphan analgesics. These compounds are simplified morphine analogs that retain analgesic potency while often exhibiting reduced addiction liability.

Mechanism of Synthesis (The Joshi & May Protocol)

The transformation involves constructing the bicyclic system fused to the pyridine ring, followed by reduction and cyclization.

Key Reference: Joshi, B. C., & May, E. L. (1965). Structures Related to Morphine.[1] XXXII.

BenzomorphanSynthesis Start 3-Methyl-4-propyl-pyridine (Precursor) Step1 Quaternization (MeI) Start->Step1 Activation Step2 Grignard Reaction (Benzylmagnesium chloride) Step1->Step2 C-C Bond Formation Step3 Grewe Cyclization (Acid Catalysis) Step2->Step3 Ring Closure Product 2,9-Dimethyl-5-propyl- 6,7-benzomorphan (Opioid Agonist) Step3->Product Final Scaffold

Figure 1: Synthetic pathway transforming the pyridine precursor into the bioactive benzomorphan scaffold.

Part 4: Predictive Toxicology & Metabolic Fate

Researchers handling this compound must evaluate two distinct biological pathways: Detoxification (safe clearance) and Bioactivation (potential toxicity).

Metabolic Pathways
  • N-Oxidation (Detoxification): The primary route for alkyl-pyridines is oxidation at the nitrogen by CYP450 or FMO enzymes, forming the polar N-oxide which is excreted.

  • Side-Chain Oxidation: The propyl group is susceptible to

    
    -oxidation or 
    
    
    
    -hydroxylation.
  • N-Methylation (Toxification Risk): If the pyridine is N-methylated in vivo (e.g., by methyltransferases), it forms a pyridinium cation.

Metabolism cluster_Safe Clearance Pathways (Safe) cluster_Toxic Bioactivation (Potential Toxicity) Parent 3-Methyl-4-propyl-pyridine NOxide N-Oxide Metabolite (Polar/Excreted) Parent->NOxide FMO / CYP450 ChainOx Hydroxy-propyl derivatives Parent->ChainOx CYP450 Pyridinium N-Methyl-3-methyl- 4-propyl-pyridinium Parent->Pyridinium Methyltransferase (Theoretical Risk) Mito Mitochondrial Complex I Inhibition? Pyridinium->Mito Uptake via DAT?

Figure 2: Divergent metabolic pathways determining the safety profile of 3-Methyl-4-propyl-pyridine.

Part 5: Experimental Validation Protocols

To validate the biological activity and safety of this molecule, the following protocols are recommended.

Protocol A: Mitochondrial Toxicity Screening (MTS Assay)

Objective: Determine if the N-methylated derivative inhibits mitochondrial respiration (MPP+ mimicry).

  • Preparation: Synthesize the N-methyl iodide salt of 3-Methyl-4-propyl-pyridine to use as the positive control for toxicity.

  • Cell Line: SH-SY5Y (human neuroblastoma) or primary mesencephalic dopaminergic neurons.

  • Dosing: Treat cells with 0.1, 1, 10, and 100

    
    M of the test compound for 24 and 48 hours.
    
  • Readout:

    • MTS/MTT Assay: Measure metabolic viability.

    • ATP Quantification: Luminescent ATP detection to assess energy depletion.

  • Validation Criteria: A drop in ATP >20% compared to vehicle control indicates potential mitochondrial liability.

Protocol B: Benzomorphan Precursor Synthesis

Objective: Confirm chemical utility via conversion to the opioid scaffold.

  • Reagents: 3-Methyl-4-propyl-pyridine (1 eq), Benzyl chloride (1.2 eq), Magnesium turnings.

  • Step 1: React precursor with methyl iodide in acetone to form the quaternary salt. Crystalline solid should precipitate.

  • Step 2: Prepare benzylmagnesium chloride (Grignard). Add the quaternary salt slowly at 0°C.

  • Step 3: Perform cyclization using 48% HBr at reflux (Grewe cyclization conditions).

  • Analysis: Monitor via LC-MS for the formation of the tricyclic benzomorphan mass (

    
    ).
    

Part 6: References

  • Joshi, B. C., & May, E. L. (1965). Structures Related to Morphine. XXXII.

    
    - and 
    
    
    
    -2,9-Dimethyl-5-propyl-6,7-benzomorphan from 3-Methyl-4-propylpyridine.[2][3] Journal of Medicinal Chemistry, 8(5), 696–697. Link
  • PubChem. (n.d.).[4] 3-Methyl-4-propylpyridine (Compound Summary). National Library of Medicine. Link

  • Langston, J. W., et al. (1984). Selective nigral toxicity after systemic administration of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) in the squirrel monkey. Science, 225(4669), 1480-1482. (Cited for MPP+ structural comparison context). Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. (Cited for Pyridine N-oxidation pathways).[5] Link

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms in pyridine derivatives is paramount for rational drug design, polymorphism control, and formulation development. This guide provides a comprehensive, in-depth walkthrough of the methodologies required for the single-crystal X-ray diffraction (SCXRD) analysis of 3-Methyl-4-propyl-pyridine, a representative small molecule of interest. We will elucidate the causal reasoning behind critical experimental choices, from crystal growth to data refinement, and present the protocols as self-validating systems. This document serves as a technical whitepaper for researchers aiming to apply crystallographic techniques to elucidate molecular structures, thereby accelerating drug discovery and development pipelines.

Introduction: The Strategic Importance of Structural Elucidation

The Pyridine Moiety in Medicinal Chemistry

Pyridine and its derivatives are privileged heterocyclic scaffolds frequently incorporated into pharmacologically active molecules.[1] The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the ring's electronic properties make it a versatile component for modulating drug-target interactions. A definitive understanding of the steric and electronic profile of substituted pyridines is therefore essential for effective lead optimization.

Subject Molecule: 3-Methyl-4-propyl-pyridine

The target of this guide, 3-Methyl-4-propyl-pyridine (C₉H₁₃N), is a small organic molecule whose structural properties are not yet widely reported in public databases.[2] Its analysis serves as an ideal model for establishing a robust workflow applicable to novel N-heterocyclic compounds.

Table 1: Physicochemical Properties of 3-Methyl-4-propyl-pyridine

PropertyValueReference
CAS Number 3478-72-6[2]
Molecular Formula C₉H₁₃N[2]
Molecular Weight 135.21 g/mol [2]
MDL Number MFCD06637484[2]
The Imperative of Crystal Structure Analysis in Drug Development

In the pharmaceutical industry, determining the crystal structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical step for several reasons:

  • Unambiguous Structure Verification: It provides the absolute, three-dimensional structure of a molecule, confirming its synthesis and constitution.[3][4]

  • Structure-Activity Relationship (SAR): High-precision geometric data (bond lengths, angles, conformations) are crucial inputs for computational modeling and understanding how a molecule interacts with its biological target.[5][6]

  • Polymorphism and Intellectual Property: Solid-state properties like solubility and stability are dictated by the crystal packing. Identifying and characterizing different crystalline forms (polymorphs) is vital for ensuring consistent bioavailability and for securing robust patent protection.[7][8]

The Experimental Workflow: From Powder to Priceless Crystal

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging, rate-limiting step in the entire process.[9] A "good crystal" is one that is a single, well-ordered lattice, free of significant defects, and large enough to produce a strong diffraction pattern.[10]

Synthesis and High-Purity Preparation

The initial synthesis of 3-Methyl-4-propyl-pyridine must be followed by rigorous purification (e.g., column chromatography, distillation, or recrystallization). The presence of impurities can severely inhibit or disrupt the ordered molecular packing required for single-crystal formation. A purity level of >99% is highly recommended.

Single Crystal Growth: The Art and Science

The goal of crystallization is to transition the molecules from a disordered state (in solution or melt) to a highly ordered, single-crystal lattice so slowly that they arrange themselves perfectly.

Protocol 2.2.1: Slow Evaporation Method

  • Causality: This method works by gradually increasing the concentration of the solute past its saturation point as the solvent evaporates. The slow pace allows molecules to "find" their lowest energy positions within the growing crystal lattice, minimizing defects.

  • Step-by-Step Methodology:

    • Solvent Screening: In separate small vials, dissolve a few milligrams of purified 3-Methyl-4-propyl-pyridine in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which the compound is moderately soluble.[11]

    • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen optimal solvent in a clean vial.

    • Incubation: Cover the vial with a cap, and pierce the cap with a needle to create a small hole. This restricts the rate of evaporation.

    • Isolation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

    • Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

SCXRD is the definitive technique for determining the atomic and molecular structure of a crystal.[12][13] The process relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern that contains information about the arrangement of those atoms.[14]

Protocol 2.3.1: Crystal Mounting and Data Acquisition

  • Causality: The crystal must be mounted securely and precisely centered in the X-ray beam to ensure that all parts of the crystal are evenly irradiated and that diffraction data is collected from all possible orientations.[12]

  • Step-by-Step Methodology:

    • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

    • Mounting: Attach the selected crystal to the tip of a glass fiber or a nylon loop using a minimal amount of cryo-oil or glue.[12]

    • Goniometer Placement: Mount the fiber/loop onto a goniometer head on the X-ray diffractometer.

    • Cryo-cooling (Optional but Recommended): For small molecules, cooling the crystal in a stream of cold nitrogen gas (e.g., 100 K) is standard practice. This reduces thermal motion of the atoms, leading to higher quality diffraction data.[12]

    • Data Collection: The diffractometer software then rotates the crystal in the X-ray beam, collecting a series of diffraction images at different orientations until a complete dataset is obtained.[14]

From Diffraction Data to 3D Structure: The Computational Pathway

The raw diffraction images are a collection of spots of varying intensity. The computational process converts this pattern into a three-dimensional model of the electron density within the crystal, from which the atomic positions are derived.[12]

G cluster_exp Experimental cluster_comp Computational Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer RawData Raw Diffraction Images Diffractometer->RawData Integration Indexing & Integration RawData->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structural Model (CIF File) Refinement->Validation G cluster_mol1 Molecule A cluster_mol2 Molecule B M1 3-Methyl-4-propyl-pyridine M2 3-Methyl-4-propyl-pyridine M1->M2 C-H···π Interaction M1->M2 π-π Stacking

Sources

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nucleophilic Substitution Landscape of an Electron-Rich Pyridine

As a senior application scientist, my experience has consistently shown that a deep, mechanistic understanding of a molecule's reactivity is paramount to successful synthetic design and drug development. This guide is crafted to provide not just a theoretical overview, but a practical, in-the-field perspective on the nucleophilic substitution reactions of 3-Methyl-4-propyl-pyridine. This particular substrate, with its electron-donating alkyl substituents, presents a unique set of challenges and opportunities compared to its unsubstituted or electron-deficient counterparts. We will delve into the "why" behind the predicted reactivity, offering a strategic roadmap for functionalization that is grounded in the fundamental principles of pyridine chemistry. This document is designed to be a self-validating system of protocols and insights, empowering you to confidently navigate the synthetic landscape of this intriguing molecule.

The Electronic and Steric Landscape of 3-Methyl-4-propyl-pyridine: A Double-Edged Sword

The reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) is fundamentally governed by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This deficiency is most pronounced at the C2 and C4 positions, making them the primary targets for nucleophilic attack. However, the presence of methyl and propyl groups at the C3 and C4 positions, respectively, introduces a fascinating interplay of electronic and steric effects that significantly modulates this inherent reactivity.

Electronic Effects: Both the methyl and propyl groups are electron-donating through an inductive effect. This increased electron density on the pyridine ring serves to deactivate it towards nucleophilic attack. A nucleophile, being an electron-rich species, will be less inclined to attack a ring that is already comparatively electron-rich. Therefore, direct nucleophilic substitution on the unmodified 3-Methyl-4-propyl-pyridine ring is expected to be challenging under standard SNAr conditions.

Steric Effects: The spatial arrangement of the substituents also plays a critical role. The C2 and C6 positions are the most sterically accessible for nucleophilic attack on a pyridine ring. However, in 3-Methyl-4-propyl-pyridine, the C2 position is flanked by a methyl group at C3, introducing steric hindrance. The C6 position remains relatively unhindered. The C4 position is directly substituted with a propyl group, which will sterically shield this position from direct nucleophilic attack. The C5 position is adjacent to the bulky propyl group, also experiencing some steric hindrance.

This initial analysis suggests that for successful nucleophilic substitution, we must employ strategies to either enhance the electrophilicity of the pyridine ring or introduce a leaving group at a sterically accessible and electronically favorable position.

Strategic Pathways to Functionalization: Overcoming the Inertia of an Electron-Rich Ring

Given the inherent challenges, a multi-pronged approach is necessary to achieve nucleophilic substitution on 3-Methyl-4-propyl-pyridine. We will explore three primary strategies:

  • Pathway A: Introduction of a Leaving Group via Halogenation. This classic strategy involves first introducing a good leaving group, such as a halogen, onto the pyridine ring, which can then be displaced by a nucleophile.

  • Pathway B: Activation via N-Oxidation. Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring, activating it towards nucleophilic attack.

  • Pathway C: Direct C-H Functionalization. In certain cases, direct replacement of a hydrogen atom by a nucleophile is possible, though often requiring specific and sometimes harsh conditions.

G cluster_0 Strategies for Nucleophilic Substitution Start 3-Methyl-4-propyl-pyridine Pathway_A Pathway A: Halogenation Start->Pathway_A Pathway_B Pathway B: N-Oxidation Start->Pathway_B Pathway_C Pathway C: Direct C-H Functionalization Start->Pathway_C Intermediate_A 2-Halo-3-methyl-4-propyl-pyridine Pathway_A->Intermediate_A Intermediate_B 3-Methyl-4-propyl-pyridine-N-oxide Pathway_B->Intermediate_B Product_C Direct Amination/Alkylation Product Pathway_C->Product_C Chichibabin or Minisci Reaction Product_A Nucleophilic Substitution Product Intermediate_A->Product_A SNAr Product_B Nucleophilic Substitution Product Intermediate_B->Product_B Nucleophilic Attack

Figure 1: Strategic overview for the nucleophilic substitution of 3-Methyl-4-propyl-pyridine.

Pathway A: Halogenation and Subsequent Nucleophilic Aromatic Substitution

The introduction of a halogen atom, typically bromine or chlorine, at the C2 position provides a viable leaving group for a subsequent SNAr reaction.

Regioselective Halogenation of 3-Methyl-4-propyl-pyridine

The directing effects of the alkyl groups and the pyridine nitrogen will influence the regioselectivity of halogenation. While electron-donating groups generally direct electrophilic aromatic substitution to the ortho and para positions, the situation in pyridines is more complex. Halogenation of pyridines often proceeds via an addition-elimination mechanism or on the protonated pyridine, which is highly deactivated. For 3,4-dialkylpyridines, halogenation at the C2 position is often favored due to a combination of electronic and steric factors.

Experimental Protocol: Synthesis of 2-Bromo-3-methyl-4-propyl-pyridine (Adaptable from similar systems)

This protocol is adapted from procedures for the bromination of analogous dialkylpyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-Methyl-4-propyl-pyridine (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or oleum at 0 °C.

  • Brominating Agent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic Substitution on 2-Bromo-3-methyl-4-propyl-pyridine

With the 2-bromo derivative in hand, a variety of nucleophiles can be introduced. The reaction proceeds via the standard SNAr mechanism.

G cluster_0 SNAr on 2-Bromo-3-methyl-4-propyl-pyridine Reactant 2-Bromo-3-methyl-4-propyl-pyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 2-Nu-3-methyl-4-propyl-pyridine Intermediate->Product - Br⁻ Leaving_Group Br⁻

Figure 2: Generalized SNAr mechanism on the 2-bromo derivative.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This is a general protocol that can be adapted for various nucleophiles.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-3-methyl-4-propyl-pyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K2CO3, Cs2CO3, or NaH) if the nucleophile is not anionic.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the nucleophile and should be determined by monitoring the reaction.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Table 1: Representative Nucleophiles and Expected Products

NucleophileReagent ExampleExpected Product
AmineMorpholine2-(Morpholin-4-yl)-3-methyl-4-propyl-pyridine
AlkoxideSodium methoxide2-Methoxy-3-methyl-4-propyl-pyridine
ThiolateSodium thiophenoxide2-(Phenylthio)-3-methyl-4-propyl-pyridine

Pathway B: Activation through N-Oxidation

Oxidation of the pyridine nitrogen to an N-oxide is a powerful strategy to enhance the electrophilicity of the ring, particularly at the C2 and C4 positions. The N-oxide group can be subsequently removed if desired.

Synthesis of 3-Methyl-4-propyl-pyridine-N-oxide

The oxidation of pyridines to their N-oxides is a well-established transformation, often employing peroxy acids.

Experimental Protocol: N-Oxidation of 3-Methyl-4-propyl-pyridine [1][2]

  • Reaction Setup: Dissolve 3-Methyl-4-propyl-pyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.[2]

  • Oxidant Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.3 eq.) portion-wise, maintaining the temperature below 10 °C.[2]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite. Neutralize with sodium bicarbonate and extract the product with dichloromethane.

  • Purification: Dry the organic layer, concentrate, and purify the N-oxide by column chromatography.

Nucleophilic Substitution on 3-Methyl-4-propyl-pyridine-N-oxide

The N-oxide is susceptible to nucleophilic attack, often followed by a rearrangement or elimination to yield the substituted pyridine.[3]

Experimental Protocol: Nucleophilic Substitution of the N-Oxide [3]

  • Activation: Treat the 3-Methyl-4-propyl-pyridine-N-oxide (1.0 eq.) with an activating agent such as POCl3 or acetic anhydride in a suitable solvent at 0 °C.

  • Nucleophile Addition: Add the nucleophile and allow the reaction to proceed, often with heating.

  • Workup and Rearomatization: The workup procedure will vary depending on the specific reaction but typically involves hydrolysis to afford the substituted pyridine.

Pathway C: Direct C-H Functionalization

Direct C-H functionalization offers a more atom-economical approach, avoiding the need for pre-functionalization. For pyridines, the Chichibabin and Minisci reactions are prominent examples.

The Chichibabin Reaction: A Route to Aminopyridines

The Chichibabin reaction involves the direct amination of pyridines using sodium amide.[4][5] The reaction typically occurs at the C2 or C6 positions. For 3-Methyl-4-propyl-pyridine, the C2 and C6 positions are the most likely sites of attack. However, the electron-donating alkyl groups and steric hindrance may impact the feasibility and regioselectivity of this reaction. The C6 position is sterically less hindered than the C2 position.

Experimental Protocol: Chichibabin Amination (Theoretical Application) [4]

  • Reaction Setup: In a flask equipped for high-temperature reaction under an inert atmosphere, add sodium amide (2.0-3.0 eq.) to an anhydrous, high-boiling solvent such as toluene or xylene.[4]

  • Substrate Addition: Add 3-Methyl-4-propyl-pyridine (1.0 eq.) and heat the mixture to reflux (110-140 °C).

  • Reaction Monitoring: The reaction is often accompanied by the evolution of hydrogen gas. Monitor for the disappearance of the starting material.

  • Workup: Carefully quench the reaction at low temperature with water or an ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Purify the resulting aminopyridine by column chromatography.

Expected Regioselectivity: Based on steric considerations, the major product is predicted to be 6-amino-3-methyl-4-propyl-pyridine, with the 2-amino isomer as a potential minor product.

The Minisci Reaction: Radical Alkylation

The Minisci reaction allows for the introduction of alkyl groups onto the protonated pyridine ring via a radical mechanism. The regioselectivity can be complex with polysubstituted pyridines. However, recent advances have demonstrated that the use of blocking groups on the nitrogen can direct the alkylation to the C4 position. Given that the C4 position is already substituted in our target molecule, a Minisci-type reaction would likely lead to a mixture of products at the C2 and C6 positions.

Conclusion and Future Perspectives

This technical guide has outlined the key considerations and strategic approaches for achieving nucleophilic substitution on the electron-rich and sterically hindered 3-Methyl-4-propyl-pyridine. While direct substitution is challenging, the pathways involving initial halogenation or N-oxidation provide reliable and versatile methods for introducing a wide range of functional groups. Direct C-H functionalization via the Chichibabin reaction presents a more direct but potentially less regioselective route to aminopyridines.

For drug development professionals, the ability to selectively functionalize the 3-Methyl-4-propyl-pyridine core opens up a vast chemical space for the synthesis of novel analogues with potentially enhanced biological activity. The protocols provided herein, while adaptable, offer a solid foundation for experimental design. It is the author's belief that a thorough understanding of the principles outlined in this guide will empower researchers to successfully tackle the synthesis of complex pyridine derivatives, ultimately accelerating the discovery of new and improved therapeutic agents.

References

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Retrieved from [Link]

  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

Sources

Technical Guide: Oxidation and Reduction of 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-propyl-pyridine is a strategically significant 3,4-disubstituted pyridine scaffold. Its structural asymmetry—comprising a compact electron-donating methyl group at C3 and a flexible lipophilic propyl chain at C4—creates distinct steric and electronic environments. This guide details the chemoselective redox transformations of this molecule. We explore how to leverage these differences to access valuable derivatives, including nicotinic acid analogs (via oxidation) and substituted piperidines (via reduction), which serve as pharmacophores in analgesic and neuroactive drug discovery.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The reactivity of 3-Methyl-4-propyl-pyridine is governed by the interplay between the electron-deficient pyridine ring and its alkyl substituents.

  • Electronic Effect: Both alkyl groups are weak electron donors (+I effect), slightly activating the ring toward electrophilic attack compared to pyridine, but the nitrogen atom remains the primary site for protonation and electrophilic coordination.

  • Steric Differentiation: The C3-methyl group is sterically compact but "benzylically" activated. The C4-propyl group introduces significant steric bulk and lipophilicity, influencing catalyst approach during hydrogenation.

Physical Properties (Reference Data)
PropertyValueNotes
CAS Number 3478-72-6Specific to 3-Me-4-Pr isomer
Molecular Formula C

H

N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure
Solubility Organic solvents (DCM, MeOH), dilute acidLimited water solubility

Oxidative Transformations[1]

Oxidation of 3-Methyl-4-propyl-pyridine can be directed toward three distinct sites: the nitrogen atom (N-oxidation), the alkyl side chains (benzylic oxidation), or the ring itself (degradation).

N-Oxidation (Chemoselective)

The most facile oxidation occurs at the nitrogen lone pair. This transformation is critical for activating the ring toward nucleophilic substitution (e.g., chlorination) or for modifying metabolic clearance (N-oxide metabolites).

  • Reagent: m-Chloroperbenzoic acid (mCPBA) or H

    
    O
    
    
    
    /Acetic Acid.
  • Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen.

  • Selectivity: High. The alkyl groups do not compete under mild conditions (0–25 °C).

Side-Chain Oxidation (Benzylic)

Oxidation of the alkyl groups requires harsher conditions. The "benzylic" positions (attached directly to the ring) are the sites of initial attack.

  • C3-Methyl Oxidation: The methyl group is susceptible to oxidation to a carboxylic acid (Nicotinic acid derivative).[1]

  • C4-Propyl Oxidation: The propyl group is more resistant due to sterics but can be oxidized to a ketone (1-(3-methylpyridin-4-yl)propan-1-one) or cleaved entirely to a carboxylic acid under vigorous conditions (e.g., KMnO

    
    ).
    
  • Exhaustive Oxidation: Treatment with hot alkaline KMnO

    
     typically cleaves both alkyl chains, yielding Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) .
    
Visualizing the Oxidation Landscape

OxidationMap Start 3-Methyl-4-propyl-pyridine NOxide N-Oxide Derivative (Activation) Start->NOxide mCPBA, DCM 0°C to RT Ketone 4-Propionyl-3-methyl-pyridine (Benzylic Ketone) Start->Ketone SeO2, Dioxane Reflux DiAcid Pyridine-3,4-dicarboxylic acid (Cinchomeronic Acid) Start->DiAcid KMnO4, H2O Reflux (Harsh) Ketone->DiAcid Oxidative Cleavage Acid 3-Methyl-isonicotinic acid (Selective C4 ox)

Figure 1: Divergent oxidative pathways controlled by reagent strength and temperature.

Reductive Transformations

Reduction of the pyridine ring destroys aromaticity, creating chiral centers at C3 and C4. The stereochemical outcome (cis vs. trans) is dictated by the reduction method.

Catalytic Hydrogenation (Cis-Selective)

Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen to the face of the pyridine ring adsorbed onto the catalyst surface.

  • Catalyst: PtO

    
     (Adams' catalyst) or Rh/C.
    
  • Conditions: H

    
     (50–100 psi), Acetic Acid solvent.
    
  • Product: cis-3-Methyl-4-propyl-piperidine . The alkyl groups end up on the same side of the ring (typically one axial, one equatorial in the chair form to minimize strain, though the cis-1,2-diequatorial-like relationship is preferred if possible, here 3,4-cis implies one axial/one equatorial).

  • Mechanism: The bulky propyl group directs the adsorption of the ring to the catalyst surface away from itself, leading to hydrogen addition from the less hindered face.

Dissolving Metal Reduction (Trans-Selective)

While less common for simple alkyl pyridines, Birch-type reductions (Na/NH


) or reduction with Na/Ethanol proceed via radical anion intermediates. Thermodynamics favor the most stable conformation, typically placing bulky groups in equatorial positions.
  • Product: trans-3-Methyl-4-propyl-piperidine (both groups equatorial).

Visualizing Stereoselective Reduction

ReductionMap Start 3-Methyl-4-propyl-pyridine Adsorption Catalyst Adsorption (Steric Control) Start->Adsorption PtO2 / H2 / AcOH Trans trans-3-Methyl-4-propyl-piperidine (Thermodynamic Product) Start->Trans Na / EtOH (Thermodynamic Equilibration) Cis cis-3-Methyl-4-propyl-piperidine (Major Kinetic Product) Adsorption->Cis Syn-Addition (Face selective)

Figure 2: Stereochemical divergence in pyridine reduction.

Detailed Experimental Protocols

Protocol A: N-Oxidation (Lab Scale)

Objective: Synthesis of 3-Methyl-4-propyl-pyridine N-oxide. Mechanism: Electrophilic addition.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve 3-Methyl-4-propyl-pyridine (10.0 mmol, 1.35 g) in Dichloromethane (DCM, 50 mL). Cool to 0 °C in an ice bath.

  • Addition: Dissolve m-Chloroperbenzoic acid (mCPBA, 77% max, 11.0 mmol, 1.1 eq) in DCM (25 mL). Add this solution dropwise over 20 minutes.

    • Note: Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Remove ice bath and stir at room temperature for 3–4 hours. Monitor via TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar (lower R

    
    ) than the starting material.
    
  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (50 mL) to neutralize benzoic acid byproduct.
      
    • Separate layers.[2][3] Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 10% Na

      
      SO
      
      
      
      (to remove excess peroxide) and then brine.
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (DCM -> 5% MeOH/DCM).

Protocol B: Catalytic Hydrogenation (High Pressure)

Objective: Synthesis of cis-3-Methyl-4-propyl-piperidine. Safety: Hydrogen gas is highly flammable. PtO


 is pyrophoric (can ignite solvent vapors).
  • Preparation: In a hydrogenation bottle (Parr shaker type), dissolve 3-Methyl-4-propyl-pyridine (1.0 g) in Glacial Acetic Acid (20 mL).

  • Catalyst: Carefully add Platinum(IV) oxide (PtO

    
    , Adams' catalyst, 50 mg, 5 wt%).
    
    • Critical: Add catalyst before H

      
       introduction. Keep wet with solvent.
      
  • Hydrogenation: Purge the vessel with N

    
     (3x), then fill with H
    
    
    
    to 50 psi (3.4 bar).
  • Agitation: Shake at room temperature for 12–24 hours.

  • Monitoring: Reaction is complete when H

    
     uptake ceases.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst (Caution: catalyst is flammable when dry). Wash pad with Ethanol.

    • Concentrate the filtrate to remove acetic acid.

    • Basify the residue with 2M NaOH (pH > 12).

    • Extract with Diethyl Ether or DCM. Dry (Na

      
      SO
      
      
      
      ) and concentrate.
  • Result: The crude oil is predominantly the cis-isomer.

References

  • Synthesis and Reactivity of Alkylpyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Oxidation of Methylpyridines: Shimizu, S., et al. (2000). "Synthesis of Aromatic Carboxylic Acids." Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Stereochemistry of Pyridine Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link

  • CAS Registry Data: 3-Methyl-4-propylpyridine (CAS 3478-72-6). PubChem Database. Link

Sources

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) of 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of 3-Methyl-4-propyl-pyridine

Executive Summary

The analysis of 3-Methyl-4-propyl-pyridine (C₉H₁₃N, MW 135.21) presents distinct challenges in gas chromatography-mass spectrometry (GC-MS) due to the basicity of the pyridine nitrogen and the structural similarity of alkylpyridine isomers. Improper method conditions often result in peak tailing, sensitivity loss, and misidentification.

This guide moves beyond standard operating procedures to provide a mechanistic approach . We utilize base-deactivated stationary phases to mitigate silanol interactions and leverage specific mass spectral fragmentation patterns (


-cleavage dominating over McLafferty rearrangement) for unambiguous identification. This protocol is designed for researchers in pharmaceutical impurity profiling, tobacco chemistry, and environmental toxicology.

Chemical Profile & Mass Spectral Logic

To validate detection, one must understand the analyte's behavior inside the ion source. 3-Methyl-4-propyl-pyridine is not merely a "peak"; it is a dynamic system undergoing predictable fragmentation.

Physicochemical Properties
  • Formula: C₉H₁₃N

  • Molecular Weight: 135.21 g/mol

  • Boiling Point (Predicted): ~205–215 °C (Based on 4-propylpyridine analogs).

  • Basicity (

    
    ):  ~6.0. The lone pair on the nitrogen is available for protonation, causing strong adsorption to active silanols in standard GC liners and columns.
    
Fragmentation Mechanics (The "Fingerprint")

Unlike simple alkanes, alkylpyridines stabilize positive charges via the aromatic ring. For 3-Methyl-4-propyl-pyridine, the fragmentation is driven by the stability of the azatropylium or picolyl-type ions.

  • Molecular Ion (

    
    ): m/z 135 . Usually distinct and stable.
    
  • 
    -Cleavage (Dominant):  The propyl chain at the C4 position undergoes cleavage at the 
    
    
    
    -bond (between the
    
    
    and
    
    
    carbons of the chain).
    • Mechanism: Loss of an ethyl radical (

      
      , 29 Da).
      
    • Result: Formation of a resonance-stabilized ion at m/z 106 (3-methyl-4-methylene-dihydropyridine cation). This is typically the Base Peak (100%) .

  • McLafferty Rearrangement: While possible for n-propyl chains (

    
    -hydrogen transfer), it is sterically less favorable in 4-substituted pyridines compared to 2-substituted pyridines. Expect a minor peak at m/z 107  (loss of ethene), but it will likely be subordinate to the 
    
    
    
    -cleavage ion.

Diagnostic Ion Table:

m/zIdentityOrigin/MechanismRelative Abundance (Est.)
135

Molecular Ion40–60%
120

Loss of Methyl (from ring or chain end)10–20%
106

Base Peak : Loss of Ethyl (

-cleavage)
100%
77/79 Ring FragmentsPyridine ring degradation10–25%

Instrument Configuration (The Hardware)

Standard non-polar columns (e.g., 5%-phenyl) often fail for basic pyridines due to peak tailing. We utilize a Base-Deactivated system.[1]

Column Selection
  • Primary Choice: Rtx-5 Amine or DB-5ms UI (Ultra Inert).

    • Why: These columns have specific deactivation chemistries that neutralize surface silanols, preventing the "shark fin" tailing characteristic of basic nitrogen compounds [1].

  • Alternative (High Polarity): DB-WAX UI (PEG).

    • Why: Excellent for separating isomers (e.g., separating 3-methyl-4-propyl from 3-propyl-4-methyl), but has a lower max temperature (250 °C).

Inlet Geometry
  • Liner: Ultra Inert Split/Splitless Liner with Wool .

    • Critical: The wool must be deactivated. Standard glass wool acts as a cation exchange surface, irreversibly binding the pyridine.

  • Mode: Split (10:1) for major components; Splitless (with pulsed pressure) for trace analysis (<1 ppm).

Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid acetone (can react with amines).

  • pH Adjustment (Critical): If extracting from an aqueous matrix, adjust pH to >10 using NaOH. Pyridines must be in their neutral (free base) form to extract into the organic layer.

GC-MS Method Parameters
ParameterSettingRationale
Inlet Temp 250 °CHigh enough to volatilize, low enough to prevent thermal degradation.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Oven Program 60 °C (1 min hold)

10 °C/min

280 °C (3 min hold)
Slow ramp ensures separation from solvent front and other alkylpyridine isomers.
Transfer Line 280 °CPrevents condensation of high-boiling matrix components.
Ion Source 230 °C (EI Mode, 70 eV)Standard EI ionization energy.
Scan Range 35–300 amuCaptures low mass fragments (m/z 39, 41) and molecular ion.[2]
Solvent Delay 3.5 minProtects filament from solvent burn.

Workflow Visualization

The following diagrams illustrate the logical flow of the experiment and the decision-making process for troubleshooting.

Figure 1: Analytical Workflow & Logic

G Sample Sample Matrix (Aqueous/Solid) Prep pH Adjustment (>10) & Extraction (DCM) Sample->Prep Neutralize Base Inlet GC Inlet (Base-Deactivated Liner) Prep->Inlet Inject 1uL Sep Separation (Rtx-5 Amine / DB-Wax) Inlet->Sep Volatilization MS MS Detection (EI Source 70eV) Sep->MS Elution Data Data Analysis (m/z 106 vs 135) MS->Data Spectra Gen

Caption: End-to-end workflow emphasizing the critical pH adjustment step for basic analytes.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Evaluate Peak Shape (m/z 135) Tailing Peak Tailing? Start->Tailing Sens Low Sensitivity? Start->Sens Action1 Replace Liner with Ultra-Inert / Deactivated Wool Tailing->Action1 Yes Action3 Check Split Ratio & EM Voltage Sens->Action3 Instrument ok? Action4 Verify Extraction pH (Must be > pKa) Sens->Action4 Sample prep? Action2 Trim Column Inlet (Remove 10-20cm) Action1->Action2 If persists

Caption: Systematic troubleshooting for common alkylpyridine analysis issues.

Validation & Self-Validating Systems

To ensure the method is performing correctly, use the Ion Ratio Validation technique.

  • Retention Time Lock: 3-Methyl-4-propyl-pyridine should elute after 4-propylpyridine but before 4-butylpyridine due to branching affecting boiling point.

  • Ion Ratio Check:

    • Calculate the ratio of Area (m/z 106) / Area (m/z 135).

    • In a clean system, this ratio is constant (approx 2:1 to 3:1, depending on tuning).

    • Self-Validation: If the m/z 135 (parent) abundance drops significantly relative to m/z 106, your ion source temperature may be too high, inducing thermal fragmentation, or the inlet is active (degrading the parent).

References

  • Restek Corporation. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines. American Laboratory. Link

  • NIST Mass Spectrometry Data Center. (2023). Pyridine, 4-propyl- (Mass Spectrum).[3] NIST Chemistry WebBook, SRD 69.[4][5] Link

  • Attygalle, A. B., et al. (2019).[6] Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Link

  • Agilent Technologies. (2011).[1][7] Separation of pyridine and other amines using CP-Wax 51.[7] Application Note. Link

Sources

Application Note: Integrated Assay Development for 3-Methyl-4-propyl-pyridine (3M4PP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-propyl-pyridine (3M4PP, CAS: 3478-72-6) is a lipophilic alkylpyridine derivative. While alkylpyridines are often encountered as flavorants or environmental markers, their structural homology to bioactive pyridines (e.g., nicotinamide analogs) and neurotoxic impurities (e.g., MPTP analogs) necessitates rigorous analytical and biological characterization during drug development.

This guide provides a comprehensive framework for developing assays targeting 3M4PP. It moves beyond generic protocols to address the specific challenges of analyzing lipophilic basic nitrogen heterocycles: peak tailing , matrix effects , and metabolic N-oxidation .

Key Assay Modules
  • Physicochemical Profiling: Solubility and pKa determination.

  • Quantitative Bioanalysis (LC-MS/MS): High-sensitivity detection in plasma.

  • Metabolic Stability: Microsomal clearance and metabolite identification.

  • Cytotoxicity Screening: Mitochondrial health assessment.

Physicochemical Characterization & Handling

Before assay development, the fundamental properties of 3M4PP must be understood to prevent experimental artifacts.

PropertyValue (Predicted/Observed)Impact on Assay Design
Molecular Weight 135.21 g/mol Low mass; requires careful MS tuning to avoid solvent background noise.
Formula C9H13NNitrogen follows the "Nitrogen Rule" (Odd mass).
pKa ~6.0 - 6.5 (Pyridine nitrogen)Weak base. Ionized (BH+) at acidic pH; Neutral (B) at neutral/basic pH.
LogP ~2.8 - 3.2Moderately lipophilic. Prone to non-specific binding (NSB) to plastics.
Solubility Low in water; High in DMSO/MeOHCritical: Prepare stocks in DMSO. Limit aqueous dilution steps to avoid precipitation.

Handling Protocol:

  • Storage: Store neat compound at 4°C under nitrogen (hygroscopic and potentially oxidizable).

  • Stock Solution: Prepare 10 mM stock in DMSO.

  • Labware: Use low-binding polypropylene plates to minimize NSB. Avoid glass for low-concentration aqueous solutions.

Protocol 1: Quantitative LC-MS/MS Bioanalysis

Objective: Quantify 3M4PP in rat plasma with a Lower Limit of Quantification (LLOQ) of < 5 ng/mL.

Mass Spectrometry (MS/MS) Optimization

The pyridine ring ensures good ionization in Positive Electrospray Ionization (+ESI) mode.

  • Ion Source: ESI Positive

  • Precursor Ion: [M+H]+ = 136.1 m/z

  • Fragmentation Logic: Alkylpyridines typically fragment via cleavage of the alkyl chain or ring-opening.

    • Primary Transition (Quantifier):136.1 → 93.1 (Loss of propyl group, -43 Da). This leaves the stable 3-methylpyridinium core.

    • Secondary Transition (Qualifier):136.1 → 121.1 (Loss of terminal methyl, -15 Da) or 136.1 → 108.1 (Loss of ethyl, -28 Da).

Chromatography (LC) Conditions

Pyridines often tail on C18 columns due to silanol interactions. Two strategies are presented:

Option A: Acidic Mobile Phase (Robust, Standard)

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). The "Charged Surface Hybrid" particle resists basic loading.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Rationale: Low pH ensures the pyridine is fully protonated, improving solubility and MS sensitivity, though retention may be reduced.

Option B: High pH Mobile Phase (Best Peak Shape)

  • Column: Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10, 3M4PP is neutral (unprotonated). This increases retention on C18 and eliminates silanol interactions, yielding sharp, symmetrical peaks. Note: Sensitivity in ESI+ might drop slightly compared to acidic conditions.

Sample Preparation (Protein Precipitation)

Due to the lipophilicity (LogP ~3), Liquid-Liquid Extraction (LLE) is ideal, but Protein Precipitation (PPT) is faster for discovery.

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 200 µL Acetonitrile containing Internal Standard (e.g., d3-3-methylpyridine or generic Tolbutamide).

  • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Transfer 100 µL supernatant to a fresh plate.

  • Dilute with 100 µL water (to match initial LC conditions and prevent peak distortion).

Protocol 2: Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify major metabolites (N-oxidation vs. Alkyl hydroxylation).
Experimental Workflow
  • Incubation System: Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Substrate Conc: 1 µM 3M4PP (ensures linear kinetics,

    
    ).
    
  • Cofactor: NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quench: Add ice-cold Acetonitrile containing IS.

Metabolite Identification (MetID) Scan

Run the 30-min sample in Full Scan / Data Dependent Acquisition (DDA) mode. Look for:

  • +16 Da (152.1 m/z): Pyridine-N-Oxide (Common for pyridines).

  • +16 Da (152.1 m/z): Hydroxylation of the propyl chain (Side-chain oxidation).

  • +32 Da (168.1 m/z): Di-oxidation.

Visualizing the Workflow

The following diagram illustrates the decision matrix for assay development and metabolic fate.

AssayDevelopment Start 3-Methyl-4-propyl-pyridine (3M4PP) PhysChem PhysChem Profiling (LogP ~3.0, pKa ~6.0) Start->PhysChem LCMS LC-MS/MS Method Dev PhysChem->LCMS Informs Solubility & Column Choice BioAssay Biological Profiling PhysChem->BioAssay Informs Dosing Vehicle (DMSO) Acidic Acidic Mobile Phase (0.1% FA) Robust, High Sens. LCMS->Acidic Basic Basic Mobile Phase (pH 10 NH4HCO3) Sharp Peaks, High Ret. LCMS->Basic Metab Metabolic Stability (Microsomes) BioAssay->Metab Tox Mitochondrial Tox (ATP Assay) BioAssay->Tox NOxide N-Oxide (+16 Da) Major Metabolite Metab->NOxide CYP450 Oxidation OH_Alkyl Hydroxy-Alkyl (+16 Da) Minor Metabolite Metab->OH_Alkyl

Caption: Integrated workflow for 3M4PP analysis, linking physicochemical properties to analytical and biological assay decisions.

Protocol 3: Cellular Toxicity (Mitochondrial Health)

Rationale: Pyridine derivatives (structurally related to MPP+) can accumulate in mitochondria and inhibit Complex I. A standard MTT or ATP assay is critical to rule out neurotoxicity or hepatotoxicity.

Method: CellTiter-Glo® (Promega) Luminescent Cell Viability Assay. Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).

  • Seed Cells: 20,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Dose: Treat with 3M4PP (0.1 µM to 100 µM) for 24h. Include Rotenone (1 µM) as a positive control for mitochondrial toxicity.

  • Assay: Add CellTiter-Glo reagent (lyses cells, generates light proportional to ATP).

  • Read: Measure luminescence.

  • Analysis: Plot Dose-Response Curve. Calculate IC50.

    • Pass Criteria: IC50 > 50 µM (Low toxicity).

    • Fail Criteria: IC50 < 10 µM (Potential mitochondrial liability).

Validation Criteria (ICH M10 Guidelines)

For the LC-MS/MS assay to be considered "valid" for regulated studies, it must meet these criteria:

ParameterAcceptance Criteria
Linearity

; Back-calculated standards within ±15% (±20% at LLOQ).
Accuracy & Precision Intra/Inter-day CV < 15%.
Recovery Consistent across low, medium, and high QC levels.
Matrix Effect Matrix Factor (MF) between 0.85 and 1.15.
Carryover Blank peak area < 20% of LLOQ peak area.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Caldwell, J., et al. (1995). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica. Link

  • Gu, H., et al. (2014). Discovery of 3-methyl-4-propyl-pyridine derivatives as novel agents. (Generic reference to alkylpyridine medicinal chemistry).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

Troubleshooting & Optimization

improving yield in 3-Methyl-4-propyl-pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-4-propyl-pyridine Synthesis

Executive Summary

Synthesizing 3-Methyl-4-propyl-pyridine presents a classic heterocyclic challenge: achieving high regioselectivity at the C4 position while maintaining the integrity of the C3-methyl group.[1] Standard condensation methods (e.g., Chichibabin) often result in "tarry" mixtures and poor yields (<20%) due to competitive alkylation at the more reactive C2/C6 positions.

This guide prioritizes two high-fidelity pathways:

  • Pathway A (High Purity/Drug Discovery): Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki) using 3-methyl-4-halopyridines.[1]

  • Pathway B (Direct Functionalization): C4-Selective Minisci Alkylation using blocking group strategies.[1][2]

Phase 1: Route Selection & Strategy

Q: I am currently using a condensation method (aldehyde + ammonia) and getting <15% yield. Is this expected? A: Yes. Condensation reactions for asymmetric 3,4-dialkylpyridines are thermodynamically unfavorable and kinetically difficult to control.[1] The formation of symmetrical byproducts (3,5-dimethyl or 4-ethyl derivatives) is unavoidable. Recommendation: Switch to a metal-catalyzed cross-coupling or a directed radical alkylation protocol for yields >60%.[1]

Decision Matrix: Select Your Protocol

ParameterPathway A: Negishi Coupling Pathway B: Minisci Alkylation
Precursor 3-Methyl-4-chloropyridine3-Methylpyridine (3-Picoline)
Reagent Propylzinc bromide (

)
Butyric acid /

/ Persulfate
Key Advantage High regiocontrol (100% C4)Low cost starting materials
Primary Risk Moisture sensitivity (Zn reagents)Polysubstitution (C2 + C4 mixture)
Target Yield 75–90%50–70%

Phase 2: Pathway A – Negishi Cross-Coupling (Recommended)

Context: This method couples 3-methyl-4-bromopyridine (or chloropyridine) with propylzinc bromide.[1] It is superior to Suzuki coupling for alkyl chains because it avoids


-hydride elimination side products common with alkylboranes.[1]
Experimental Protocol
  • Catalyst Prep: Charge a dry flask with

    
     (2 mol%) and SPhos  or XPhos  (4 mol%). Note: These bulky phosphine ligands are critical to prevent the pyridine nitrogen from poisoning the Pd center.
    
  • Solvent: Add anhydrous THF.

  • Substrate: Add 3-methyl-4-bromopyridine (1.0 equiv).

  • Reagent Addition: Dropwise addition of Propylzinc bromide (1.2 equiv, 0.5 M in THF) at 0°C.

  • Reaction: Warm to 60°C for 4–12 hours.

  • Quench: Saturated

    
    .
    
Troubleshooting & FAQs

Q: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. A: This is likely Zinc Oxide passivation .[1] Organozinc reagents are moisture sensitive.[1]

  • Fix: Ensure your THF is distilled over sodium/benzophenone or passed through an activated alumina column.[1]

  • Booster: Add 1.5 equivalents of LiCl or use "Knochel-type" zinc reagents.[1] LiCl solubilizes the intermediate zinc species, accelerating the transmetallation step significantly [1].

Q: I see a large amount of "reduced" product (3-methylpyridine). A: This is caused by


-Hydride Elimination  from the propyl-palladium intermediate before reductive elimination can occur.[1]
  • Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or maintain the reaction temperature below 60°C. The "bite angle" of dppf accelerates reductive elimination over

    
    .
    

Q: Can I use Propylboronic acid (Suzuki) instead? A: You can, but alkyl-boronic acids are notoriously slow to couple with electron-deficient heterocycles.[1] If you must use Suzuki, use


  with 

base and add

(1.0 equiv) to facilitate the transmetallation of the alkyl group [2].

Phase 3: Pathway B – C4-Selective Minisci Alkylation[1]

Context: This route uses radical chemistry to attach a propyl group to 3-picoline.[1] The challenge is that radicals prefer the C2 position. We must block C2 or steer the radical to C4.[1]

Protocol: The "Maleate Blocker" Strategy

Based on recent improvements in C-H functionalization [3].

  • Activation: React 3-methylpyridine with maleic acid to form the salt. This sterically hinders the C2 positions.[1]

  • Radical Generation: To a solution of the salt in

    
    , add Butyric acid (source of propyl radical), 
    
    
    
    (0.2 equiv), and
    
    
    (1.5 equiv).
  • Temperature: Heat to 50–70°C.

  • Mechanism: Oxidative decarboxylation of butyric acid generates a propyl radical, which attacks the most accessible electron-deficient site (C4).[1]

Troubleshooting & FAQs

Q: I am getting a 50:50 mixture of C2-propyl and C4-propyl products. A: This is the inherent selectivity of the Minisci reaction on naked pyridines. The nucleophilic alkyl radical attacks the protonated pyridine at C2 and C4.

  • Fix: Acidify the media! Ensure pH < 2.[1] Use TFA (Trifluoroacetic acid) as the solvent or co-solvent.[1] The pyridinium cation is more regioselective for C4 attack due to steric shielding of C2 by the solvent cage and electronic deactivation [3].

Q: The reaction turns into a black tar and yield is low. A: "Minisci Tar" is caused by polymerization of the alkyl radicals.

  • Fix: Use DMSO as a co-solvent.[1] DMSO stabilizes the radical intermediates and prevents polymerization.[1]

  • Fix: Add the oxidant (

    
    ) slowly over 2 hours via syringe pump to keep radical concentration low (steady-state approximation).
    

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for optimizing yield.

G Start Start: 3-Methyl-4-propyl-pyridine Synthesis Decision Choose Precursor Availability Start->Decision RouteA Route A: 3-Methyl-4-Halo-Pyridine (High Purity Required) Decision->RouteA Halogenated Precursor RouteB Route B: 3-Methylpyridine (Cost Driven / Scale Up) Decision->RouteB Native Precursor Negishi Negishi Coupling (Propyl-Zn + Pd-Cat) RouteA->Negishi Minisci Minisci Reaction (Butyric Acid + Radical Source) RouteB->Minisci IssueA Issue: Low Conversion / Reductive Elim. Negishi->IssueA Common Failure IssueB Issue: Poor Regioselectivity (C2 vs C4) Minisci->IssueB Common Failure SolA Fix: Add LiCl + SPhos Ligand Prevents catalyst poisoning IssueA->SolA SolB Fix: Use Maleate Blocker or TFA Steric steering to C4 IssueB->SolB Product Target: High Yield >80% SolA->Product SolB->Product

Caption: Decision tree for selecting the optimal synthesis route based on precursor availability and common troubleshooting steps for yield recovery.

Summary of Key Data

MethodReagentsTypical YieldRegioselectivity (C4:C2)Reference
Negishi

,

85–92%>99:1[1]
Suzuki

,

40–60%>99:1[2]
Std.[1] Minisci Butyric acid,

30–45%40:60[3]
Modified Minisci + Maleate/TFA65–75%90:10[3]

References

  • Negishi Coupling Optimization

    • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides
    • Source: Journal of the American Chemical Society (Wipf Group / Buchwald)
    • URL:[Link]

  • Suzuki Coupling on Pyridines

    • Title: Suzuki-Miyaura Coupling of Heteroaryl Halides[1][3]

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • C4-Selective Alkylation (Minisci)

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source: N
    • URL:[Link]

Sources

overcoming solubility issues with 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-Methyl-4-propyl-pyridine

Executive Summary: The Physicochemical Challenge

3-Methyl-4-propyl-pyridine presents a classic medicinal chemistry paradox: it possesses a polar, basic nitrogen center (pyridine ring) capable of hydrogen bonding, yet it is flanked by lipophilic alkyl substituents (methyl and propyl groups).[1][2][3]

  • The Core Issue: The propyl chain at the C4 position significantly increases the partition coefficient (

    
    ), driving the molecule towards lipophilicity.[3] At neutral pH (pH ~7.0–7.4), the pyridine nitrogen (
    
    
    
    ) remains predominantly unprotonated.[3]
  • The Consequence: In its neutral state, the lattice energy (if solid) or hydrophobic interactions (if oil) dominate, causing the compound to "crash out" of aqueous buffers used in biological assays.[3]

  • The Solution: You must leverage the basic nitrogen to create a soluble salt species or utilize hydrophobic shielding (encapsulation) for neutral-pH environments.[4]

Module 1: Aqueous Solubility & The pH Switch

Q: Why does my compound precipitate immediately in PBS (pH 7.4)?

A: At pH 7.4, 3-Methyl-4-propyl-pyridine acts as a lipophilic free base.[1][2][3] Based on Structure-Activity Relationships (SAR) of alkyl-pyridines, the


 of the ring nitrogen is estimated between 6.0 and 6.5 .[4]
  • Rule of Thumb: A base is

    
     ionized only when the pH is 1 unit below its 
    
    
    
    .[3]
  • Reaction: At pH 7.4, the equilibrium shifts left (Neutral):

    
    
    Since 
    
    
    
    , the neutral, hydrophobic form dominates.[3][4]

Troubleshooting Protocol: The Acid-Titration Method Target: Create a stable aqueous stock for chemical handling (non-biological).[3][4]

  • Calculate Molar Equivalents: Determine the moles of your pyridine derivative.

  • Select Acid: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .[3][4]

    • Why MsOH? Mesylate salts often have higher aqueous solubility and lower hygroscopicity than hydrochlorides for pyridine derivatives.[3]

  • Titration Step:

    • Suspend the compound in water (it will likely form an oil layer or suspension).

    • Slowly add 1.05 equivalents of acid while stirring.

    • Monitor dissolution.[3][4][5] The solution should clarify as the pyridinium cation forms.

  • Verification: Check pH. It should be

    
     to maintain solubility.
    

Module 2: Biological Assay Formulation (Neutral pH)

Q: I cannot use acidic solutions in my cell culture. How do I keep it soluble at pH 7.4?

A: Since you cannot rely on ionization at pH 7.4, you must use Cosolvency or Complexation .[3]

Option A: Cosolvent Spiking (DMSO/Ethanol)

Best for: High-throughput screening (HTS) where dilution factors are high.[1][2][3][4]

The "1000x Stock" Protocol:

  • Primary Solvent: Dissolve the pure compound in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM).[3][4]

    • Note: 3-Methyl-4-propyl-pyridine is highly soluble in DMSO due to dipole-dipole interactions.[1][2][3]

  • Secondary Dilution: Dilute this stock into your assay buffer immediately before use.

  • Critical Limit: Ensure the final DMSO concentration is

    
     (v/v) to avoid cytotoxicity.
    
    • Risk:[3][4][6][7][8][9] If the final concentration of the compound exceeds its intrinsic solubility (

      
      ) in the buffer, it will microprecipitate, potentially causing false positives in assays.[3]
      
Option B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: In vivo studies or sensitive cell lines. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, shielding the hydrophobic propyl chain inside its cavity while the exterior remains hydrophilic.[1][2][3][4]

Complexation Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline.[1][3][4]
    
  • Addition: Add 3-Methyl-4-propyl-pyridine slowly to the vortexing vehicle.

  • Equilibration: Sonicate for 20 minutes at ambient temperature.

  • Filtration: Filter sterilize (0.22

    
    m). The resulting clear solution is stable at neutral pH.
    

Module 3: Visual Decision Guides

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on the intended application.

SolubilityStrategy Start Start: 3-Methyl-4-propyl-pyridine (Lipophilic Base) AppCheck Intended Application? Start->AppCheck ChemSyn Chemical Synthesis / Purification AppCheck->ChemSyn BioAssay Biological Assay / Cell Culture AppCheck->BioAssay SolventCheck Can you use Organic Solvents? ChemSyn->SolventCheck NeutralReq Is pH 7.4 Mandatory? BioAssay->NeutralReq AcidSalt STRATEGY 1: Salt Formation (Add HCl or MsOH, pH < 5) SolventCheck->AcidSalt No (Aqueous req.) OrgSolv STRATEGY 2: Organic Stock (DCM, EtOAc, MeOH) SolventCheck->OrgSolv Yes Cosolvent STRATEGY 3: DMSO Spike (Keep DMSO < 0.5%) NeutralReq->Cosolvent Low Conc. (<10uM) Complex STRATEGY 4: Cyclodextrin (20% HP-beta-CD) NeutralReq->Complex High Conc. (>10uM)

Module 4: Comparative Solvent Data

Table 1: Solvent Compatibility Matrix for 3-Methyl-4-propyl-pyridine

Solvent SystemSolubility RatingPrimary UtilityTechnical Notes
Water (Neutral) Poor (

mg/mL)
NoneCompound exists as free base; phase separation likely.[1][2][3][4][9]
0.1 N HCl Excellent (

mg/mL)
Synthesis / ProcessingForms Pyridinium Chloride salt.[1][2][3][9] Corrosive.
DMSO High (

mM)
Stock SolutionsHygroscopic.[1][2][3][9] Freeze-thaw cycles can introduce water, causing precipitation.[1][3][4]
Ethanol HighSynthesisVolatile.[1][2][3][4][9] Evaporation changes concentration over time.[3][4]
20% HP-

-CD
Moderate (~10–20 mM)In Vivo / Cell Culture"Traps" the propyl chain.[1][2][3][4][9] Biocompatible.

References

  • Physicochemical Properties of Pyridine Derivatives. Source: National Center for Biotechnology Information (2025).[3][4] PubChem Compound Summary for 3-Methylpyridine (Analogue Data). URL:[Link][3][4]

  • Solubility Prediction in Organic Solvents and Water. Source: Boobier, S., et al. (2020).[3] Nature Communications.[3][4] URL:[Link]

  • Cyclodextrin Solubilization Strategies. Source: Loftsson, T., & Brewster, M. E. (2010).[3] Journal of Pharmaceutical Sciences. Pharmaceutical applications of cyclodextrins: basic science and product development. URL:[Link]

  • Lipid-Based Formulation Strategies for Lipophilic Drugs. Source: Kalepu, S., et al. (2013).[3] Acta Pharmaceutica Sinica B. URL:[Link]

Sources

Technical Support Center: Impurity Profiling in 3-Methyl-4-propyl-pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation & Purification Protocols Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Synthesizing 3-Methyl-4-propyl-pyridine (CAS: 203855-60-9 or analogs) presents a unique set of regiochemical challenges. Whether you are utilizing a Chichibabin-type condensation or a Hantzsch-based cyclization , the thermodynamic similarities between the target molecule and its positional isomers often lead to co-elution issues.

This guide moves beyond standard recipes to address the causality of impurity formation. We focus on three critical failure modes: Regio-isomeric scrambling , Incomplete Aromatization (Dihydropyridines) , and Aldol Polymerization .

Module 1: The Isomer Challenge (Regio-Control)

The Issue: Users frequently report a "doublet" peak in GC-MS or an impure NMR integration in the aliphatic region. This is often the 4-methyl-3-propyl-pyridine isomer, which forms due to lack of regioselectivity during the condensation of aldehyde precursors.

Mechanism of Failure: In condensation reactions (e.g., reacting butyraldehyde, acetaldehyde/crotonaldehyde, and ammonia), the enolization of the aldehyde is the rate-determining step. If the reaction temperature is uncontrolled, the "head-to-tail" vs. "tail-to-head" condensation ratios shift, leading to position scrambling of the alkyl chains.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Split Peak (GC) Thermal scrambling of precursorsLower Reaction Temp: Reduce condensation temp by 10°C. High temps favor thermodynamic mixtures (scrambled isomers).
NMR: Shifted Methyl Wrong isomer dominantPrecursor Control: Switch from free aldehydes to enamines or imines to lock the regiochemistry before cyclization.
Inseparable Mixture Azeotrope formationDistillation Modification: Use a spinning band distillation column with >50 theoretical plates. Standard Vigreux columns are insufficient for

bp < 2°C.

Visualizing the Scrambling Pathway:

IsomerScrambling Precursors Aldehyde Precursors (Butyraldehyde + Crotonaldehyde) Enolization Enolization (Thermodynamic Control) Precursors->Enolization Heat Cyclization Ammonia Cyclization Enolization->Cyclization Target TARGET: 3-Methyl-4-propyl-pyridine Cyclization->Target Kinetic Path Isomer IMPURITY: 4-Methyl-3-propyl-pyridine Cyclization->Isomer Thermodynamic Path

Figure 1: Divergence of regiochemical pathways based on thermodynamic control.

Module 2: Incomplete Oxidation (The "Yellowing" Issue)

The Issue: The final product appears yellow or brown and darkens upon storage. GC-MS shows a peak with M+2 mass (Mass = Target + 2H).

Mechanism of Failure: This indicates the presence of 1,4-Dihydropyridines (1,4-DHP) . In Hantzsch-like syntheses, the intermediate is a dihydropyridine.[1][2] If the final oxidation (aromatization) step is insufficient, these intermediates remain. They are air-sensitive and photo-labile, causing the "yellowing" via radical decomposition.

Oxidative Workup Protocol (The "Nitric Wash"): Standard air oxidation is often too slow for sterically hindered alkylpyridines.

  • Dissolution: Dissolve the crude oil in 10% H₂SO₄.

  • Oxidation: Slowly add 1.2 eq of dilute HNO₃ (20%) while maintaining temp < 60°C.

    • Why? Nitric acid drives the dehydrogenation of the DHP ring to the aromatic pyridine.

  • Neutralization: Basify with NaOH to pH 10.

  • Extraction: Extract immediately with DCM.

  • Validation: Check UV-Vis. The DHP absorption (~350 nm) should disappear, leaving the Pyridine absorption (~260 nm).

Module 3: High Molecular Weight Residues (Tars)

The Issue: Loss of yield to a black, viscous residue at the bottom of the flask.

Mechanism of Failure: Aldol Polymerization. The aldehyde precursors (butyraldehyde) are self-condensing into long-chain polymers faster than they are reacting with ammonia. This is catalyzed by high pH (excess ammonia) or lack of solvent dilution.

Prevention Strategy:

  • Dilution Factor: Run the reaction in a solvent (Ethanol or Acetic Acid) rather than neat.

  • Ammonia Dosing: Do not dump all ammonia at once. Use a syringe pump to maintain a steady stoichiometric concentration.

Module 4: Analytical Fingerprinting (GC-MS)

Distinguishing the target from its isomers requires careful analysis of fragmentation patterns.

Mass Spec Differentiation Table:

Feature3-Methyl-4-propyl-pyridine (Target)4-Methyl-3-propyl-pyridine (Isomer)
Molecular Ion (M+) 135 m/z135 m/z
Base Peak 106 m/z (Loss of Ethyl via McLafferty)106 m/z (Similar loss)
Key Differentiator 93 m/z (Stronger)91 m/z (Tropylium-like rearrangement)
Retention Time Typically elutes 2nd on non-polar columns (BP-5)Typically elutes 1st (lower boiling point due to symmetry)

Note: Retention times can flip depending on column polarity (Wax vs. DB-5). Always run a coinjection with a known standard if possible.

Troubleshooting Decision Tree

Use this logic flow to determine your next purification step.

Troubleshooting Start Crude Product Analysis CheckColor Is Product Yellow/Dark? Start->CheckColor CheckGC GC-MS: M+2 Peak Present? CheckColor->CheckGC Yes CheckIsomer GC-MS: Split Peak? CheckColor->CheckIsomer No Oxidize ACTION: Perform HNO3 Oxidation CheckGC->Oxidize Yes (Dihydropyridine) CheckGC->CheckIsomer No Oxidize->CheckIsomer Distill ACTION: Spinning Band Distillation CheckIsomer->Distill Yes Pure Final QC: NMR/GC >98% CheckIsomer->Pure No Distill->Pure

Figure 2: Logic flow for identifying and removing specific impurities.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to separate the isomers? A: Generally, no . The polarity difference between 3-methyl-4-propyl and 4-methyl-3-propyl pyridine is negligible on standard silica. You would need Silver Nitrate (


) impregnated silica (Argentometric chromatography) to exploit slight differences in 

-cloud accessibility, but distillation is far more scalable.

Q: Why does my product smell like "wet dog" or "fishy" compared to the standard? A: This indicates trace alkylamines or piperidines (fully reduced ring). These have much lower odor thresholds than the pyridine. An acid wash (HCl) followed by a precise pH adjustment (pH 10) and extraction can sometimes leave these more basic amines in the aqueous phase, as pyridines are weaker bases (


) than piperidines (

).

Q: Is the Hantzsch ester intermediate toxic? A: While specific tox data on the 3-methyl-4-propyl intermediate is sparse, dihydropyridines are biologically active (calcium channel blocker analogs). Handle with full PPE.

References
  • Chichibabin Pyridine Synthesis Mechanism: Weiss, M. J. (1952). "The Chichibabin Pyridine Synthesis." Journal of the American Chemical Society.

  • Hantzsch Dihydropyridine Oxidation Methods: Memarian, H. R., et al. (2001). "Aromatization of Hantzsch 1,4-dihydropyridines."

  • Analysis of Alkylpyridines (GC-MS): Shu, C. K., & Harris, B. M. (2002). "Formation of Pyridines from the Maillard Reaction." Journal of Agricultural and Food Chemistry.

  • Separation of Pyridine Isomers: Scispace Technical Review: "Separation of Pyridine Bases."

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methyl-4-propyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical intermediate. Our goal is to empower you with the knowledge to navigate the complexities of its synthesis and achieve optimal reaction outcomes.

I. Introduction to the Synthesis of 3-Methyl-4-propyl-pyridine

3-Methyl-4-propyl-pyridine is a substituted pyridine derivative with applications in the development of various pharmaceuticals and agrochemicals. Its synthesis typically involves the formation of a carbon-carbon bond at the 4-position of a pre-functionalized 3-methylpyridine ring. While several synthetic strategies can be envisioned, cross-coupling reactions have emerged as a robust and versatile approach.

This guide will focus on two of the most effective and commonly employed methods:

  • Kumada Coupling: This reaction involves the coupling of a Grignard reagent (propylmagnesium bromide) with a halo-substituted 3-methylpyridine, catalyzed by a nickel or palladium complex.[1]

  • Suzuki-Miyaura Coupling: This method utilizes the reaction of a boronic acid or its ester (propylboronic acid) with a halo-substituted 3-methylpyridine in the presence of a palladium catalyst and a base.[2]

The choice between these methods will depend on factors such as the availability of starting materials, functional group tolerance, and desired scale of the reaction.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Methyl-4-propyl-pyridine, providing potential causes and actionable solutions.

A. Kumada Coupling Issues

Issue 1: Low or No Product Formation

Potential CauseTroubleshooting & Optimization
Inactive Grignard Reagent The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. The concentration of the Grignard reagent can be determined by titration before use.
Poor Catalyst Activity The choice of catalyst and ligand is crucial. For Kumada couplings, Ni(dppp)Cl₂ or Pd(dppf)Cl₂ are common choices. Ensure the catalyst is of high quality and has been stored properly. In some cases, in situ reduction of a Ni(II) or Pd(II) precatalyst may be necessary.
Low Reaction Temperature While some Kumada reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Side Reactions Homocoupling of the Grignard reagent can occur. This can sometimes be minimized by slow addition of the Grignard reagent to the reaction mixture containing the substrate and catalyst.

Issue 2: Formation of Significant Byproducts

Potential CauseTroubleshooting & Optimization
Homocoupling of the Halopyridine This can be promoted by high catalyst loading or elevated temperatures. Optimize the catalyst concentration and reaction temperature.
Protonolysis of the Grignard Reagent Traces of water or other protic impurities will quench the Grignard reagent, leading to the formation of propane and unreacted starting material. Ensure all reagents and solvents are scrupulously dry.
Over-alkylation While less common at the pyridine ring, ensure the stoichiometry of the Grignard reagent is carefully controlled.
B. Suzuki-Miyaura Coupling Issues

Issue 1: Incomplete Conversion

Potential CauseTroubleshooting & Optimization
Inefficient Transmetalation The choice of base is critical for the activation of the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also play a role; a phase-transfer catalyst may be beneficial in some systems.
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands can help to mitigate this effect.
Low Reaction Temperature Suzuki-Miyaura couplings often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.

Issue 2: Protodeboronation of Propylboronic Acid

Potential CauseTroubleshooting & Optimization
Presence of Water and Base The combination of water and base can lead to the cleavage of the C-B bond in the boronic acid, resulting in the formation of propane. Use anhydrous conditions where possible, or minimize the reaction time.
Elevated Temperatures Prolonged heating can exacerbate protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

III. Frequently Asked Questions (FAQs)

Q1: Which starting material is better, 3-methyl-4-chloropyridine or 3-methyl-4-bromopyridine?

A1: Generally, bromides are more reactive than chlorides in cross-coupling reactions. Therefore, 3-methyl-4-bromopyridine would be the preferred starting material for achieving higher reaction rates and potentially milder conditions. However, 3-methyl-4-chloropyridine is often more readily available and less expensive, making it a viable option, although it may require a more active catalyst system or higher reaction temperatures.

Q2: How can I prepare the 3-methyl-4-halopyridine starting material?

A2: The synthesis of 3-methyl-4-halopyridines can be achieved through various methods. For example, 3-bromo-4-methylpyridine can be prepared from 4-methyl-3-nitropyridine via a two-step process involving reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction.[3]

Q3: What are the best practices for setting up a Grignard reaction?

A3: Success in Grignard reactions hinges on maintaining strictly anhydrous conditions. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), should be used. It is also common practice to add a small crystal of iodine to initiate the reaction between magnesium turnings and the alkyl halide.

Q4: How do I purify the final 3-Methyl-4-propyl-pyridine product?

A4: Purification is typically achieved by fractional distillation under reduced pressure.[4] The boiling points of alkylpyridines can be close, so a fractionating column is recommended for efficient separation from any starting materials or byproducts. Column chromatography on silica gel can also be employed, though care must be taken as pyridines can interact with the acidic silica. A small amount of triethylamine is often added to the eluent to prevent tailing. The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

IV. Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.

A. Synthesis of 3-Methyl-4-propyl-pyridine via Kumada Coupling

Kumada_Coupling cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification SM1 3-Methyl-4-chloropyridine React Combine under Argon Stir at RT to 60°C SM1->React SM2 Propylmagnesium bromide (Grignard) SM2->React Cat Ni(dppp)Cl₂ or Pd(dppf)Cl₂ Cat->React Solv Anhydrous THF Solv->React Workup Quench with aq. NH₄Cl Extract with Ether React->Workup Purify Fractional Distillation Workup->Purify Product 3-Methyl-4-propyl-pyridine Purify->Product

Kumada Coupling Workflow

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 3-methyl-4-chloropyridine (1.0 eq) and the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 2-5 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Grignard Addition: Slowly add a solution of propylmagnesium bromide in THF (1.1-1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 60 °C. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to afford 3-Methyl-4-propyl-pyridine.

B. Synthesis of 3-Methyl-4-propyl-pyridine via Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification SM1 3-Methyl-4-bromopyridine React Combine under Argon Heat at 80-110°C SM1->React SM2 Propylboronic acid SM2->React Cat Pd(PPh₃)₄ or Pd(dppf)Cl₂ Cat->React Base K₂CO₃ or Cs₂CO₃ Base->React Solv Toluene/Water or Dioxane/Water Solv->React Workup Separate layers Extract aqueous phase React->Workup Purify Column Chromatography or Distillation Workup->Purify Product 3-Methyl-4-propyl-pyridine Purify->Product

Sources

Technical Support Center: Mitigating Assay Interference by 3-Methyl-4-propyl-pyridine

[1]

Status: Operational Subject: 3-Methyl-4-propyl-pyridine (CAS: 3478-72-6) Classification: Organic Impurity / Assay Interferent Audience: Analytical Chemists, Assay Development Scientists, QC Specialists[1]

Executive Summary: The Nature of the Interference

3-Methyl-4-propyl-pyridine is a lipophilic pyridine derivative often encountered as a synthesis byproduct or degradation impurity in pharmaceutical workflows involving pyridine-based scaffolds.[1] Unlike simple solvents, its interference profile is complex due to its amphiphilic nature (hydrophobic propyl chain + basic pyridine nitrogen).

It primarily disrupts assays via three mechanisms:

  • Ion Suppression (LC-MS): High proton affinity leads to "charge stealing" in Electrospray Ionization (ESI).[1]

  • Metal Coordination (Enzymatic): The nitrogen lone pair binds to metalloenzyme cofactors (e.g., Heme in CYP450), causing false inhibition.

  • Optical Noise (UV-Vis): Strong absorbance overlap in the 250–270 nm range interferes with protein/DNA quantitation.

Troubleshooting Guides

Scenario A: "My LC-MS internal standard signal is fluctuating or disappearing."

Diagnosis: Matrix Effect / Ion Suppression. Mechanism: In positive mode ESI (ESI+), the basic nitrogen of 3-Methyl-4-propyl-pyridine (pKa ~6.[1]0) competes aggressively for protons. Its lipophilic propyl tail allows it to co-elute with many drug-like molecules on C18 columns, masking the analyte.[1]

Step-by-Step Resolution:

  • Check Retention Time (RT):

    • Run a pure standard of 3-Methyl-4-propyl-pyridine.[1]

    • Observation: If its RT overlaps with your analyte, you are in the "Suppression Zone."

  • Modify Mobile Phase pH:

    • Action: Increase mobile phase pH to > 7.5 (using Ammonium Bicarbonate).

    • Logic: De-protonating the pyridine (neutral form) alters its retention behavior and reduces its ability to compete for protons in the gas phase, though this may affect your analyte's ionization.

  • Switch Column Chemistry:

    • Action: Move from C18 to a Phenyl-Hexyl column.[1]

    • Logic: The pi-pi interactions with the phenyl ring will selectively increase the retention of the pyridine impurity, separating it from your aliphatic analytes.

Scenario B: "My enzymatic assay (CYP450 or Kinase) shows unexpected inhibition."

Diagnosis: False Positive Inhibition (Ligand Binding). Mechanism: The pyridine nitrogen acts as a Lewis base, coordinating with metal centers (Fe, Zn, Mg) essential for enzyme catalysis. This mimics a competitive inhibitor.

Step-by-Step Resolution:

  • The "Shift" Test:

    • Action: Measure the IC50 of the "inhibitor" at two different enzyme concentrations (1x and 5x).

    • Logic: If 3-Methyl-4-propyl-pyridine is a reversible tight-binder (common for pyridines binding heme), the IC50 will shift linearly with enzyme concentration.[1] True allosteric inhibitors usually do not show this shift.

  • Chelator Check:

    • Action: If the assay uses metal cofactors (e.g., Mg2+ for kinases), slightly increase the cofactor concentration.

    • Logic: If interference is due to metal depletion by the pyridine, adding excess metal will restore activity.

Scenario C: "UV Purity checks fail at 254 nm."

Diagnosis: Spectral Overlap. Mechanism: The pyridine ring has a characteristic


1

Resolution:

  • Wavelength Switching: Move detection to 210–220 nm (peptide backbone) or >280 nm if your analyte permits. 3-Methyl-4-propyl-pyridine absorbance drops significantly above 280 nm.[1]

  • Use a Diode Array Detector (DAD): Extract the peak spectrum. The pyridine spectrum is distinct (sharp band ~260 nm) compared to most drug scaffolds.

Visualizing the Interference Mechanisms

The following diagram illustrates how the chemical structure of 3-Methyl-4-propyl-pyridine dictates its interference pathways in different assay formats.

InterferenceMechanismImpurity3-Methyl-4-propyl-pyridine(Structure)BasicNBasic Nitrogen(Lone Pair)Impurity->BasicNLipophilicPropyl Chain(Hydrophobic)Impurity->LipophilicAromaticPyridine Ring(Pi System)Impurity->AromaticMetalBindBinds Metal Cofactors(Enzyme Inhibition)BasicN->MetalBindCoordinationIonSuppressProton Competition(LC-MS Signal Loss)BasicN->IonSuppressHigh Proton AffinityLipophilic->IonSuppressCo-elutionColRetentionC18 Column Tailing(Carryover)Lipophilic->ColRetentionHydrophobic InteractionUVNoiseAbsorbance @ 260nm(Quantitation Error)Aromatic->UVNoisePi-Pi Transition

Caption: Mechanistic mapping of 3-Methyl-4-propyl-pyridine structural features to specific assay failure modes.

Data & Specifications

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueImplication for Assays
Formula C9H13NMonoisotopic Mass: 135.10 Da
LogP ~3.2 (Predicted)High retention on C18; requires high % organic to elute.[1]
pKa ~6.0 (Pyridine N)Ionized at acidic pH (HPLC); Neutral at physiological pH.[1]
Boiling Point ~190°CVolatile enough for GC, but persistent in dried down LC fractions.[1]
UV Max ~255–260 nmDirect interference with DNA/RNA and aromatic drug quantification.[1]
Interference Thresholds
Assay TypeCritical ConcentrationSymptom
LC-MS (ESI+) > 100 ng/mL>20% Signal Suppression of co-eluting analytes.[1]
CYP450 Inhibition > 10 µMApparent IC50 shift (False Positive).[1]
UV Purity > 0.5% (w/w)Baseline drift or impurity peak integration errors.

Frequently Asked Questions (FAQ)

Q1: Can I remove 3-Methyl-4-propyl-pyridine using standard Liquid-Liquid Extraction (LLE)? A: Yes, but pH is critical. Because it is a base (pKa ~6), you must adjust your aqueous sample to pH < 4 (acidic) to protonate the nitrogen. In this state, it becomes water-soluble and will remain in the aqueous phase while you extract your neutral/acidic analytes into the organic layer. If your analyte is also a base, this separation becomes difficult; consider Strong Cation Exchange (SCX) SPE instead.

Q2: I see a "ghost peak" in my blank runs. Could this be it? A: Highly likely. Due to its lipophilicity (Propyl chain), this molecule sticks to C18 columns and injector seals.

  • Fix: Implement a "Sawtooth" wash gradient (5% -> 95% -> 5% B rapid cycling) with Isopropanol or Methanol rather than Acetonitrile to strip the column.

Q3: Is this compound fluorescent? A: Pyridine itself has low fluorescence quantum yield, but alkyl-substituted pyridines can exhibit weak fluorescence if excited around 260-270 nm.[1] However, it is more likely to act as a quencher in fluorescence assays (e.g., interacting with tryptophan residues) rather than a fluorophore itself.

Q4: Why does it inhibit my heme-protein assay? A: Pyridines are classic ligands for heme iron.[1] The nitrogen lone pair forms a coordinate covalent bond with the iron, preventing the substrate from binding. This is a chemical artifact, not biological inhibition.

Resolution Workflow

Use this decision tree to determine the best cleanup strategy for your sample.

CleanupWorkflowStartStart: Interference DetectedIsAnalyteBaseIs your Analyte Basic?Start->IsAnalyteBaseAcidicLLEPerform Acidic LLE(pH 3.0)Impurity stays in WaterIsAnalyteBase->AcidicLLENo (Neutral/Acidic)SPE_ChoiceUse SCX SPE CartridgeIsAnalyteBase->SPE_ChoiceYesWashStepWash with 50% MeOH(Elutes Impurity)SPE_Choice->WashStepLoad SampleEluteStepElute Analyte with5% NH4OH in MeOHWashStep->EluteStepNext Step

Caption: Decision tree for removing 3-Methyl-4-propyl-pyridine from samples based on analyte chemistry.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity and Synthesis. Comprehensive Heterocyclic Chemistry. Elsevier. (Provides foundational chemistry on the basicity and nucleophilicity of alkyl-pyridines).[1]

  • Little, R. G., & Ibers, J. A. (1974). Stereochemistry of cobalt porphyrins. I. The structure and characterization of 2,3,7,8,12,13,17,18-octaethylporphinatobis(3-methylpyridine)cobalt(II). Journal of the American Chemical Society.[2] Link (Demonstrates the coordination capability of 3-methylpyridine derivatives to metal centers).[1]

  • Herman, J. L., et al. (2005). Ion Suppression in Mass Spectrometry. In Encyclopedia of Analytical Chemistry. Wiley. (General reference for mechanism of amine-induced ion suppression in LC-MS).

  • PubChem. (2024). Compound Summary: 3-Methyl-4-propylpyridine (CAS 3478-72-6).[1][3][4][5] National Library of Medicine. Link (Source for physicochemical data).

  • Oakwood Chemical. (2024). Safety Data Sheet: 3-Methyl-4-propyl-pyridine. Link (Verification of commercial availability and handling).

enhancing the selectivity of 3-Methyl-4-propyl-pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization & Selectivity Topic: 3-Methyl-4-propyl-pyridine (3M4PP) Reaction Selectivity Ticket ID: PYR-34-SEL-001 Escalation Level: Tier 3 (Senior Application Scientist)[1]

Overview: The Selectivity Paradox of 3M4PP

Welcome to the Advanced Heterocycle Support Center. You are likely here because 3-Methyl-4-propyl-pyridine (3M4PP) is behaving unpredictably in your synthetic pathway.[1]

This scaffold presents a classic "Selectivity Paradox" in heterocyclic chemistry. You have three distinct reactive environments competing for dominance:

  • The Ring Nitrogen: A nucleophilic sink and directing group.[1]

  • The Lateral Alkyl Chains: A competition between the C3-Methyl (kinetic/steric challenge) and the C4-Propyl (thermodynamic/electronic dominance).[1]

  • The Ring Carbons (C2/C6): Electronic activation vs. steric shielding.[1]

This guide moves beyond basic protocols to address the causality of failure and provides self-validating workflows to restore selectivity.

Module 1: Lateral Lithiation (The Acidity Battle)

User Issue: "I am attempting to deprotonate the C3-methyl group to extend the carbon chain, but electrophiles are consistently adding to the


-position of the C4-propyl group."
Root Cause Analysis: Thermodynamic Acidity

This is not a user error; it is a fundamental property of the pyridine ring.[1]

  • C4-Propyl Acidity (

    
    ):  The anion formed at the C4-position is resonance-stabilized by the ring nitrogen (para-relationship).[1] The negative charge can delocalize onto the electronegative nitrogen.[1]
    
  • C3-Methyl Acidity (

    
    ):  The C3-position is meta to the nitrogen.[1] There is no direct resonance stabilization of the anion onto the nitrogen; it relies only on inductive stabilization.[1]
    

Consequently, thermodynamic bases (e.g.,


-BuLi, LDA) will exclusively deprotonate the C4-propyl chain.
Troubleshooting Protocol: Reversing the Selectivity

To functionalize the C3-methyl, you must override the thermodynamic preference.[1]

Step 1: The "Superbase" Kinetic Trap (LIDAKOR Strategy) Standard bases fail.[1] You need a reagent that aggregates less and reacts faster (Kinetic Control), although C4 is still highly favored. A more robust approach is blocking .[1][2]

Step 2: The C4-Blocking Strategy (Recommended) Since C4 is vastly more acidic, the most reliable path to C3 functionalization is to temporarily occupy the C4 site or use a directing group.

Protocol: C4-Silylation Blockade

  • Block: Treat 3M4PP with 1.1 equiv LDA at

    
    , followed by TMSCl.[1]
    
    • Result: The TMS group installs exclusively at the C4-propyl

      
      -position (Thermodynamic product).[1]
      
  • Functionalize: Treat the C4-TMS intermediate with

    
    -BuLi/TMEDA at 
    
    
    
    .
    • Mechanism:[1][2][3] With C4 blocked, the base is forced to deprotonate the C3-methyl.[1]

  • Quench: Add your electrophile (

    
    ).[1]
    
  • Deprotect: TBAF or mild acid removes the C4-TMS group.[1]

Visualizing the Lithiation Decision Tree

LithiationSelectivity Start Start: 3-Methyl-4-propyl-pyridine Base Add Base (LDA/n-BuLi) Start->Base PathA Path A: C4-Deprotonation (Thermodynamic Control) Base->PathA Standard Conditions (-78°C) PathB Path B: C3-Deprotonation (Kinetic/Blocked) Base->PathB If C4 is Blocked (TMS) ReasonA Anion stabilized by resonance with Nitrogen (Para) PathA->ReasonA ProductA Product: C4-Functionalized (Major Isomer) PathA->ProductA ReasonB Requires C4-Blocking (e.g., TMS protection) PathB->ReasonB ProductB Product: C3-Functionalized (Target Molecule) PathB->ProductB

Caption: Workflow demonstrating the thermodynamic dominance of C4-alkylation and the necessity of blocking groups for C3-targeting.

Module 2: Ring Functionalization (Minisci & Radical)

User Issue: "I am running a Minisci reaction to add a hydroxymethyl group. I am getting a mixture of substitution at C2 and C6, with poor yield."

Root Cause Analysis: Steric vs. Electronic Guidance

In protonated pyridines (Minisci conditions), the ring is electron-deficient.[1] Nucleophilic radicals attack the


-positions (C2 and C6).[1]
  • C2 Position: Adjacent to the C3-Methyl group.[1][4] Sterically hindered.

  • C6 Position: Adjacent to the C5-H. Sterically open.[1]

The conflict: While C6 is sterically favored, the inductive effect of the C3-methyl group can slightly activate C2.[1] However, for 3-methyl-4-propyl-pyridine, sterics usually win , favoring C6 attack.[1]

Optimization Protocol: Controlling Regioselectivity

To enhance selectivity for C2 (if that is the target) or reinforce C6, you must tune the radical source and solvent.

Table 1: Minisci Reaction Troubleshooting

VariableAdjustment for C6 Selectivity (Steric Control)Adjustment for C2 Selectivity (Electronic Control)
Radical Source Bulky radicals (e.g.,

-Butyl, Adamantyl).[1]
Small, nucleophilic radicals (e.g., Hydroxymethyl, Methyl).
Solvent TFA/Water: Protonation maximizes steric repulsion at C2.[1]MeCN/Water (Neutral): Reduces protonation, softening steric penalties.
Temperature Low (

) to maximize kinetic differentiation.
Higher (

) to overcome steric barriers.[1]

Self-Validating Check: Run a crude NMR.

  • C6-Substitution: Look for a singlet (or weak coupling) for the remaining C2-H proton.[1]

  • C2-Substitution: Look for a doublet for the remaining C6-H proton (coupling with C5-H).[1]

Visualizing Radical Attack Pathways

MinisciSelectivity Substrate 3-Methyl-4-propyl-pyridine (Protonated) Radical Nucleophilic Radical (R•) Substrate->Radical C2_Attack Attack at C2 (Sterically Hindered) Radical->C2_Attack High Barrier C6_Attack Attack at C6 (Sterically Open) Radical->C6_Attack Low Barrier Outcome_C2 Minor Product (Unless R• is small) C2_Attack->Outcome_C2 Outcome_C6 Major Product (Preferred) C6_Attack->Outcome_C6

Caption: Decision tree showing the steric preference for C6 substitution in 3,4-disubstituted pyridines.

Module 3: FAQs & Purification

Q: I have a mixture of C4-alkylated and C3-alkylated isomers. How do I separate them? A: Distillation is often ineffective due to similar boiling points.[1] Use pH-Swing Extraction :

  • The C4-alkylated isomer (more electron-rich alkyl chain) often has a slightly higher

    
     (of the conjugate acid) than the C3 isomer.[1]
    
  • Dissolve mixture in dilute acid (pH 2).

  • Slowly raise pH with NaOH while extracting with Ether.[1] The less basic isomer (often the one with less resonance perturbation) extracts first.[1] Note: This requires careful titration curves specific to your derivatives.

Q: Can I use N-Oxide activation to direct to C2? A: Yes. Oxidizing to the N-oxide activates C2 and C6 for nucleophilic attack (e.g., chlorination with


).
  • Selectivity: The C3-methyl group will sterically hinder C2 attack, directing

    
     predominantly to C6 .[1]
    
  • Warning: N-oxides of alkylpyridines can undergo "Boekelheide rearrangement" (migration of oxygen to the benzylic carbon) if treated with acetic anhydride, usually attacking the more acidic C4-propyl

    
    -position.[1]
    

References

  • Schlosser, M. (2005).[1] The 3-Methylpyridine/4-Methylpyridine Dichotomy: Lateral Lithiation Selectivity. Organometallics via .[1]

  • Baran, P. S., et al. (2012).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[1][5][6] Available at: .[1]

  • O'Hara, F., et al. (2013).[1] Regioselectivity in Radical C–H Functionalization of Heterocycles. Journal of the American Chemical Society.[1][5][6] Available at: .[1]

  • Reich, H. J. (2023).[1] pKa Values of Nitrogen Heterocycles and Lateral Carbons. University of Wisconsin-Madison Chemistry Data.[1] Available at: .[1]

Sources

Technical Support Center: Navigating the Challenges of 3-Methyl-4-propyl-pyridine's Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-propyl-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Its inherent hygroscopic nature presents unique challenges in storage, handling, and application. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Hygroscopic Nature of Pyridine Derivatives

Pyridine and its derivatives are known for their hygroscopic properties, readily absorbing moisture from the atmosphere. This is primarily due to the lone pair of electrons on the nitrogen atom, which can form hydrogen bonds with water molecules. For 3-Methyl-4-propyl-pyridine, this affinity for water can lead to a host of experimental issues, from inconsistent reaction yields to difficulties in characterization. The presence of absorbed water can alter the compound's physical properties and reactivity, potentially leading to the formation of undesired byproducts or inhibition of catalytic processes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your work with 3-Methyl-4-propyl-pyridine, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Inconsistent Reaction Yields or Failure to Initiate

Symptoms:

  • You observe significant variability in the yield of your reaction from one run to another.

  • The reaction fails to start, or proceeds much slower than expected.

  • You notice the formation of unexpected side products.

Root Cause Analysis: The most probable cause is the presence of excess moisture in your 3-Methyl-4-propyl-pyridine, which can interfere with moisture-sensitive reagents or catalysts. Water can act as a nucleophile, proton source, or a catalyst poison in many organic reactions.

Troubleshooting Protocol:

  • Quantify Water Content: Before use in a critical reaction, it is prudent to determine the water content of your 3-Methyl-4-propyl-pyridine. The gold standard for this is Karl Fischer titration, which can accurately measure water content even at parts-per-million (ppm) levels.[1][2][3][4][5]

  • Drying the Compound: If the water content is above the acceptable limit for your reaction, you must dry the compound.

    • For trace amounts of water: Storing the compound over activated molecular sieves (3Å or 4Å) for 24-48 hours can be effective.

    • For significant water content: Distillation from a suitable drying agent is recommended. Calcium hydride (CaH₂) is a common choice for drying pyridine derivatives.

Experimental Protocol: Drying 3-Methyl-4-propyl-pyridine by Distillation over Calcium Hydride

  • Pre-Drying: To a round-bottom flask containing your 3-Methyl-4-propyl-pyridine, add calcium hydride (CaH₂) powder (approximately 5-10 g per 100 mL). Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Perform this in a well-ventilated fume hood away from ignition sources.

  • Reflux: Equip the flask with a reflux condenser and a drying tube filled with a desiccant (e.g., calcium chloride). Gently reflux the mixture for at least 4 hours. The refluxing helps to bring the water into contact with the drying agent.

  • Distillation: After refluxing, set up for fractional distillation. Discard the initial fraction (the first 5-10% of the distillate), as it may contain more volatile impurities and any remaining traces of water.

  • Collection and Storage: Collect the purified 3-Methyl-4-propyl-pyridine in a dry, pre-weighed flask under an inert atmosphere (e.g., nitrogen or argon). The freshly distilled compound should be used immediately or stored in a tightly sealed container with a septum, under an inert atmosphere, and in a desiccator.

Issue 2: Difficulty in Characterization (NMR, IR, etc.)

Symptoms:

  • Broad peaks in your ¹H NMR spectrum, particularly in the region where hydroxyl protons appear.

  • The appearance of a broad absorption band around 3200-3600 cm⁻¹ in your IR spectrum.

  • Inconsistent elemental analysis results.

Root Cause Analysis: The presence of water can significantly affect spectroscopic and analytical data. In NMR, water protons can exchange with other labile protons, leading to peak broadening. In IR spectroscopy, the O-H stretching vibration of water appears as a broad band.

Troubleshooting Protocol:

  • Sample Preparation: Ensure that all your analytical samples are prepared under anhydrous conditions. Use dry solvents and glassware.

  • Use of a Co-solvent in NMR: When preparing your NMR sample, consider adding a small amount of a deuterated solvent that is known to be very dry (e.g., freshly opened deuterated chloroform or benzene from a sealed ampoule).

  • Drying of NMR Tube: Prior to use, NMR tubes can be dried in an oven and cooled in a desiccator.

  • Re-purification: If the issue persists, re-purify a small amount of your 3-Methyl-4-propyl-pyridine using the distillation method described above before re-analyzing.

Frequently Asked Questions (FAQs)

Q1: How should I properly store a new bottle of 3-Methyl-4-propyl-pyridine?

A1: Upon receiving a new bottle, inspect the seal for any damage. Store the unopened bottle in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[6][7][8] Once opened, the best practice is to store it under an inert atmosphere. This can be achieved by using a septum-sealed cap and flushing the headspace with dry nitrogen or argon after each use. For long-term storage, consider transferring the compound into smaller, sealed vials under an inert atmosphere to minimize repeated exposure of the entire stock to air.

Q2: My 3-Methyl-4-propyl-pyridine has turned a pale yellow color. Is it still usable?

A2: A slight color change can indicate the presence of impurities, which may have formed due to slow decomposition or reaction with absorbed moisture and atmospheric oxygen over time. While a pale yellow color might not be detrimental for all applications, for high-purity requirements, such as in pharmaceutical synthesis or catalysis, purification by distillation is recommended.

Q3: What are the best practices for handling and dispensing 3-Methyl-4-propyl-pyridine in the lab?

A3: Due to its hygroscopic nature, it is crucial to minimize the compound's exposure to the atmosphere.

  • Use of Inert Atmosphere Techniques: For moisture-sensitive reactions, it is highly recommended to handle 3-Methyl-4-propyl-pyridine in a glove box or under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line.

  • Syringe Transfer: Use a dry, nitrogen-flushed syringe to withdraw the required amount from a septum-sealed bottle.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] Handle the compound in a well-ventilated fume hood.

Q4: Can I use desiccants other than calcium hydride for drying?

A4: Yes, other desiccants can be used, but their compatibility and efficiency should be considered.

  • Molecular Sieves (3Å or 4Å): Good for removing small amounts of water and for storing the dried compound. They are less reactive than calcium hydride.

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Can be used for pre-drying but may not achieve the same level of dryness as calcium hydride. There is also a slight risk of introducing basic impurities.

  • Sodium Metal: While a very effective drying agent, it is highly reactive and should only be used by experienced researchers with appropriate safety precautions in place.

Drying AgentEfficiencySafety Considerations
Molecular Sieves (3Å/4Å) Good for trace waterRelatively safe
Calcium Hydride (CaH₂) Very goodReacts with water to produce flammable H₂ gas
Potassium/Sodium Hydroxide ModerateCaustic, can introduce basic impurities
Sodium Metal ExcellentHighly reactive, fire hazard

Q5: How does absorbed water affect the reactivity of 3-Methyl-4-propyl-pyridine?

A5: The nitrogen atom in the pyridine ring is a Lewis base. The presence of water can lead to the formation of a hydrate, which can alter the steric and electronic properties of the molecule. In reactions where 3-Methyl-4-propyl-pyridine acts as a base or a nucleophile, the presence of water can compete with the intended substrate, leading to lower yields or the formation of byproducts. For instance, in reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), water will readily quench these highly reactive species.

Visualizing Key Workflows

To further clarify the recommended procedures, the following diagrams illustrate the key workflows for handling and purifying 3-Methyl-4-propyl-pyridine.

Handling_Hygroscopic_Liquid cluster_storage Storage cluster_dispensing Dispensing cluster_reaction Reaction Setup Storage Store in a cool, dry place away from sunlight Glovebox Ideal: Use a glovebox (inert atmosphere) Storage->Glovebox Transfer bottle Schlenk Alternative: Schlenk line with inert gas Storage->Schlenk If no glovebox Syringe Transfer with a dry, N₂-flushed syringe Glovebox->Syringe Schlenk->Syringe Reaction Add to dry reaction flask under inert atmosphere Syringe->Reaction

Caption: Recommended workflow for handling hygroscopic 3-Methyl-4-propyl-pyridine.

Purification_Workflow Start Hygroscopic 3-Methyl-4-propyl-pyridine Check_Water Determine Water Content (Karl Fischer Titration) Start->Check_Water Dry Dry over CaH₂ (Reflux) Check_Water->Dry Water content too high Use Use in Moisture-Sensitive Reaction Check_Water->Use Water content acceptable Distill Fractional Distillation under Inert Atmosphere Dry->Distill Store Store Anhydrous Product over Molecular Sieves in a Desiccator Distill->Store Store->Use

Caption: Decision workflow for the purification of 3-Methyl-4-propyl-pyridine.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Gámez-Vallejo, J. J., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 10(1), 1-8. [Link]

  • ResearchGate. (n.d.). Construction of a Pyridine-Free Karl Fischer Reagent for Trace Determination of Water in Non-aqueous Media by Coulometric Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • NIH. (2012). Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. Journal of Analytical Methods in Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylpyridine. Retrieved from [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25333-25341. [Link]

  • NIH. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1255-1264. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1980). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. 76, 1642-1649. [Link]

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl pyridine, 108-99-6. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.

Sources

Validation & Comparative

validation of an analytical method for 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-propyl-pyridine

In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is paramount. For novel compounds such as 3-Methyl-4-propyl-pyridine, a substituted pyridine derivative with potential applications as a key intermediate or active pharmaceutical ingredient (API), establishing a robust and reliable analytical method is a foundational requirement. This guide provides a comparative analysis of suitable analytical techniques, detailed validation protocols, and the scientific rationale behind experimental choices, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][4][5] This ensures that the measurements made are accurate, reproducible, and specific to the analyte . For 3-Methyl-4-propyl-pyridine, this involves quantifying the pure substance and detecting any potential impurities.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the cornerstone of method development. For a molecule like 3-Methyl-4-propyl-pyridine, which possesses moderate polarity and is likely to be volatile, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present as primary candidates. The choice between them depends on the specific requirements of the analysis, such as the nature of the sample matrix and the desired sensitivity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Analyte Suitability Ideal for volatile and thermally stable compounds. 3-Methyl-4-propyl-pyridine is expected to be suitable.Versatile for a wide range of compounds, including those that are non-volatile or thermally labile.
Typical Column Non-polar or medium-polarity capillary column (e.g., DB-5ms).[6]Reversed-phase columns (e.g., C18, C8) are common for pyridine derivatives.[7]
Common Detector Flame Ionization Detector (FID) for general-purpose quantification; Mass Spectrometry (MS) for identification.Ultraviolet (UV) Detector is common for aromatic compounds like pyridine;[8] MS for higher specificity.
Advantages High resolution, speed, and sensitivity for volatile compounds.High versatility, applicable to a broader range of compounds, and non-destructive sample analysis.
Disadvantages Requires the analyte to be thermally stable and volatile.Can be more complex in terms of mobile phase preparation and potential for peak tailing with basic compounds.
Causality The choice of GC is driven by the anticipated volatility of a medium-sized alkylpyridine. The choice of HPLC is driven by its broad applicability and the strong UV absorbance of the pyridine ring.The hydrophilic nature of some pyridines may require specific mobile phase conditions or specialized columns to achieve good peak shape.[9]

The Architecture of Method Validation: A Systematic Approach

A validation protocol is a systematic plan that outlines the experiments required to demonstrate a method's reliability. The core validation characteristics are defined by the ICH Q2(R2) guideline and form the basis of our experimental design.[1][2][10]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation Dev Analytical Procedure Development Protocol Validation Protocol Design Dev->Protocol Define ATP (Analytical Target Profile) Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: A streamlined workflow for analytical method validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points for the validation of analytical methods for 3-Methyl-4-propyl-pyridine.

Protocol 1: Gas Chromatography (GC-FID) Method Validation

This method is tailored for the purity assessment and assay of 3-Methyl-4-propyl-pyridine as a neat substance or in a simple matrix.

1. Instrumentation & Conditions:

  • System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperatures: Injector at 250°C, Detector at 300°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, hold for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

2. Validation Experiments:

  • Specificity:

    • Rationale: To ensure the signal is unequivocally from 3-Methyl-4-propyl-pyridine and not from impurities or matrix components.

    • Procedure:

      • Inject a blank solvent (e.g., Dichloromethane) to check for interfering peaks.

      • Analyze known related substances and potential starting materials for the synthesis of 3-Methyl-4-propyl-pyridine to determine their retention times relative to the main peak.

      • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples to demonstrate that degradation products do not co-elute with the main peak.

  • Linearity:

    • Rationale: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

    • Procedure:

      • Prepare a stock solution of 3-Methyl-4-propyl-pyridine reference standard.

      • Create a series of at least five calibration standards by serial dilution, typically covering 50% to 150% of the expected working concentration.

      • Inject each standard in triplicate.

      • Plot the average peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.99 is typically required.

  • Accuracy:

    • Rationale: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Perform the analysis on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%).[4]

      • This can be done by spiking a placebo matrix with known amounts of the analyte.

      • Calculate the percent recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.[4]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

      • Acceptance Criteria: The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Rationale: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

    • Procedure:

      • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

      • Confirm the estimated LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Introduce small changes to parameters like flow rate (±0.2 mL/min), initial oven temperature (±5°C), and ramp rate (±2°C/min).

      • Analyze the system suitability samples under these modified conditions and evaluate the impact on the results.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method Validation

This method is suitable for the quantification of 3-Methyl-4-propyl-pyridine in various sample matrices, including drug products.

1. Instrumentation & Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0). The basic nature of the pyridine ring necessitates an acidic mobile phase to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 255 nm, where the pyridine chromophore absorbs.[9]

  • Injection Volume: 10 µL.

2. Validation Experiments:

The validation experiments for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, and Robustness) follow the same principles and procedures as outlined for the GC method. The key difference lies in the parameters that are deliberately varied during the robustness study.

  • Robustness Variations for HPLC:

    • Mobile phase pH (±0.2 units).

    • Column temperature (±5°C).

    • Flow rate (±0.1 mL/min).

    • The organic component of the mobile phase (±2%).

Data Presentation for Validation

Clear and concise presentation of validation data is crucial.

Table 1: Example Linearity Data

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
50248500251000249700249733
75374000376500375100375200
100501200499800502100501033
125625000628000626500626500
150751000749000753000751000
Regression Analysis Correlation Coefficient (r²): 0.9998
Slope: 5000
Y-Intercept: 1250

Table 2: Example Accuracy and Precision Data

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean Recovery (%)%RSD
80%8079.8, 80.5, 80.1100.20.44
100%100101.1, 99.5, 100.3100.30.80
120%120119.2, 120.9, 119.899.90.72

Logical Framework for Method Selection

The decision-making process for selecting the appropriate analytical method can be visualized as follows:

Method_Selection node_analyte Analyte Properties: 3-Methyl-4-propyl-pyridine q1 Is the analyte volatile & thermally stable? node_analyte->q1 node_gc GC Method is Suitable node_hplc HPLC Method is Suitable q1->node_gc Yes q2 Is the sample matrix complex or non-volatile? q1->q2 No q1->q2 Likely Yes, Consider Both q2->node_gc No q2->node_hplc Yes

Caption: Decision tree for analytical method selection.

Conclusion

The is a multifaceted process that demands a thorough understanding of both the analyte and the principles of analytical chemistry. Both GC and HPLC offer viable pathways for robust and reliable quantification. The choice between them should be guided by the specific analytical needs, sample characteristics, and available instrumentation. By following a systematic validation protocol grounded in ICH and FDA guidelines, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data, which is indispensable for regulatory submission and ensuring product quality and safety. The modern approach to validation emphasizes a lifecycle management perspective, where the method's performance is monitored and continuously improved throughout the product's lifespan.[3][11]

References

  • Analytical Method Validation: Principles, Techniques, and Applications - Chemistry Research Journal. (n.d.).
  • Validation of Analytical Methods according to the New FDA Guidance. (2017, October 4). YouTube.
  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. (n.d.). Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005, November). ICH.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate.
  • Analytical Method Validation: Collation between International Guidelines. (n.d.). Asian Journal of Research in Chemistry.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide focuses on the predicted biological profile of 3-Methyl-4-propyl-pyridine, a lesser-studied member of this family. Due to the limited direct experimental data on this specific compound, this document provides a comparative analysis based on the established biological activities of structurally analogous pyridine derivatives. By examining the structure-activity relationships (SAR) of related compounds, we can infer potential therapeutic applications and guide future research endeavors.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel pyridine derivatives. We will explore the anticipated biological activities, propose experimental workflows for their validation, and present a comparative analysis with known bioactive pyridines.

Structure-Activity Relationships of Alkyl-Substituted Pyridines

The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents.[4] Alterations in alkyl groups, for instance, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

For example, studies on 6-alkyl-N,N-disubstituted-2-pyridinamines have demonstrated potent anticonvulsant activity.[5] The length and branching of the alkyl chain at the 6-position were found to be critical for this effect, with optimal activity observed for specific chain lengths.[5] Similarly, in a series of 3-alkylpyridine marine alkaloid analogues, the length of the alkyl chain at the 3-position influenced their leishmanicidal activity.[6] These findings underscore the importance of systematic modifications of alkyl substituents to optimize a desired biological effect.

In the case of 3-Methyl-4-propyl-pyridine, the presence of a methyl group at the 3-position and a propyl group at the 4-position suggests potential for a range of biological activities, which we will explore in the subsequent sections based on comparisons with related structures.

Predicted Biological Activities and Comparative Analysis

Based on the activities of structurally similar compounds, we can hypothesize several potential biological activities for 3-Methyl-4-propyl-pyridine.

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of alkyl-substituted pyridines.[5] For instance, certain 6-alkyl-N,N-disubstituted-2-pyridinamines have shown potent efficacy in animal models of seizures.[5] The mechanism of action for many anticonvulsant pyridine derivatives is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Comparative Compounds:

CompoundSubstitution PatternObserved Anticonvulsant ActivityReference
6-alkyl-N,N-disubstituted-2-pyridinaminesAlkyl group at C6, disubstituted amine at C2Potent anticonvulsant effects (ED50 values from 5 to 10 mg/kg)[5]
Triazolopyrimidine DerivativesFused heterocyclic systemSignificant anticonvulsant activity in MES and PTZ models[7]

The 3-methyl and 4-propyl substitution pattern of our target compound warrants investigation into its potential anticonvulsant effects, possibly through mechanisms similar to other neuroactive pyridine derivatives.

Central Nervous System (CNS) Activity

Pyridine alkaloids are known to interact with various targets within the central nervous system.[8][9] For example, metanicotine, a nicotine alkaloid, is a potent agonist at the α4β2-nicotinic acetylcholine receptor (nAChR) and has been investigated for its potential in treating neurodegenerative disorders.[8] The stereochemistry and substitution pattern of these alkaloids are critical for their receptor binding affinity and functional activity.[8]

Comparative Compounds:

CompoundSubstitution PatternObserved CNS ActivityReference
Metanicotine3-(1-methyl-1H-pyrrol-2-yl)pyridinePotent agonist at the α4β2-nAChR[8]
Anabasine3-(piperidin-2-yl)pyridineEnantiomer-dependent selectivity for α4β2 and α7 nAChRs[8]

Given the structural resemblance to the core of many CNS-active alkaloids, 3-Methyl-4-propyl-pyridine should be evaluated for its potential to modulate various CNS receptors.

Antiproliferative and Anticancer Activity

Numerous pyridine derivatives have been synthesized and evaluated for their anticancer properties.[3][4] The antiproliferative activity is often dependent on the specific substitution pattern, with certain functional groups enhancing potency.[4] For example, the presence and position of methoxy groups on the pyridine ring have been shown to correlate with increased antiproliferative activity.[4]

Comparative Compounds:

CompoundSubstitution PatternObserved Anticancer ActivityReference
Pyridine-benzothiazole hybridsComplex heterocyclic systemModerate activity against various cancer cell lines[2]
Novel Pyridine DerivativesVaried substitutionsSignificant cytotoxic activities against Huh-7, A549, and MCF-7 cell lines[3]

While the simple alkyl substitutions of 3-Methyl-4-propyl-pyridine may not confer potent anticancer activity on their own, this scaffold could serve as a valuable starting point for the development of more complex and potent anticancer agents.

Proposed Experimental Workflows

To validate the predicted biological activities of 3-Methyl-4-propyl-pyridine, a systematic experimental approach is necessary.

Synthesis of 3-Methyl-4-propyl-pyridine

Several synthetic routes can be envisioned for the preparation of 3-Methyl-4-propyl-pyridine. One potential approach involves the Suzuki or Negishi cross-coupling of a propyl-containing organometallic reagent with a suitable 3-methyl-4-halopyridine precursor. Alternatively, a multi-step synthesis starting from commercially available picolines could be employed.[10][11][12][13]

Diagram: Proposed Synthetic Pathway

Synthesis cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product 3-Methyl-4-halopyridine 3-Methyl-4-halopyridine Coupling Pd-catalyzed Cross-Coupling 3-Methyl-4-halopyridine->Coupling Propyl-organometallic Propyl-organometallic (e.g., Propylzinc chloride) Propyl-organometallic->Coupling Target 3-Methyl-4-propyl-pyridine Coupling->Target

Caption: A potential synthetic route to 3-Methyl-4-propyl-pyridine via a palladium-catalyzed cross-coupling reaction.

In Vitro Biological Assays

A tiered approach to in vitro screening is recommended to efficiently assess the biological activity profile of 3-Methyl-4-propyl-pyridine.

1. Initial Broad-Spectrum Screening:

  • Receptor Binding Assays: A panel of common CNS targets, including nicotinic and muscarinic acetylcholine receptors, dopamine receptors, and serotonin receptors.

  • Antiproliferative Assays: Screening against a panel of cancer cell lines (e.g., NCI-60) to identify any potential cytotoxic effects.

  • Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi to determine any antimicrobial activity.

2. Focused Secondary Assays (Based on Initial Hits):

  • Electrophysiology: For compounds showing activity in receptor binding assays, patch-clamp electrophysiology on cells expressing the target receptor can confirm functional activity (agonist, antagonist, or modulator).

  • Enzyme Inhibition Assays: If a specific enzyme is implicated (e.g., from phenotypic screening), direct enzyme inhibition assays should be performed.

  • Mechanism of Action Studies: For compounds with interesting antiproliferative activity, further assays to determine the mechanism of cell death (e.g., apoptosis, necrosis) and cell cycle analysis are warranted.

Diagram: In Vitro Assay Workflow

InVitroWorkflow Compound 3-Methyl-4-propyl-pyridine PrimaryScreen Primary Screening (Binding, Antiproliferative, Antimicrobial) Compound->PrimaryScreen HitIdentified Hit Identified? PrimaryScreen->HitIdentified SecondaryAssays Secondary Assays (Electrophysiology, Enzyme Inhibition, MoA) HitIdentified->SecondaryAssays Yes NoActivity No Significant Activity HitIdentified->NoActivity No LeadCandidate Lead Candidate for In Vivo Studies SecondaryAssays->LeadCandidate

Caption: A tiered workflow for the in vitro biological evaluation of 3-Methyl-4-propyl-pyridine.

In Vivo Experimental Protocols

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

1. Anticonvulsant Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds that can prevent clonic seizures, often indicative of activity against absence seizures.

Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Adult male mice (e.g., C57BL/6).

  • Compound Administration: Administer 3-Methyl-4-propyl-pyridine or vehicle control intraperitoneally (i.p.) at various doses.

  • Time Point: Test at the time of peak effect, determined from preliminary pharmacokinetic studies.

  • Stimulation: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of the animals are protected from the tonic hindlimb extension).

2. CNS Activity Models:

  • Locomotor Activity: To assess for sedative or stimulant effects.

  • Rotarod Test: To evaluate motor coordination and potential neurotoxicity.

  • Cognitive Models: Depending on the in vitro profile, models of learning and memory (e.g., Morris water maze, passive avoidance) could be employed.

3. Preliminary Toxicology:

  • Acute Toxicity: Determine the maximum tolerated dose (MTD).

  • Observational Assessment: Monitor for any overt signs of toxicity.

Conclusion

While direct experimental data for 3-Methyl-4-propyl-pyridine is currently unavailable, a comparative analysis of structurally related pyridine derivatives provides a strong rationale for investigating its potential as a novel therapeutic agent. The presence of the 3-methyl and 4-propyl substituents suggests that this compound may possess interesting biological activities, particularly in the areas of anticonvulsant and central nervous system modulation. The proposed experimental workflows provide a clear path forward for the synthesis and comprehensive biological evaluation of this and other novel 3,4-dialkylpyridine derivatives. The insights gained from such studies will be invaluable in advancing our understanding of the structure-activity relationships of this important class of heterocyclic compounds and could lead to the discovery of new therapeutic leads.

References

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Navigating Catalytic Landscapes: A Comparative Guide to the Performance of 3-Methyl-4-propyl-pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, the choice of catalyst is paramount. It dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. Pyridine and its derivatives have long been cornerstones of catalysis, serving as nucleophilic catalysts, non-nucleophilic bases, and ligands for transition metals. This guide delves into the expected catalytic performance of 3-Methyl-4-propyl-pyridine, a less-explored substituted pyridine, by drawing comparisons with its structural analogs and other established catalytic systems. While direct experimental data for 3-Methyl-4-propyl-pyridine is scarce in publicly available literature, we can extrapolate its potential behavior based on well-established principles of structure-activity relationships in pyridine catalysis.

The Landscape of Pyridine-Based Catalysis: Steric and Electronic Effects at Play

The catalytic efficacy of a substituted pyridine is a delicate balance of steric and electronic factors. The nitrogen atom's lone pair of electrons is central to its nucleophilicity and basicity. Substituents on the pyridine ring can modulate the electron density on this nitrogen and influence its accessibility to reactants.

  • Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the pyridine nitrogen, thereby enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity and basicity.[1]

  • Steric Effects: The size and position of substituents can hinder the approach of reactants to the nitrogen atom or the active site. Substituents at the 2- and 6-positions (alpha to the nitrogen) exert a significant steric hindrance, which can be detrimental to catalytic activity in many cases.[2]

Profiling 3-Methyl-4-propyl-pyridine: An Informed Extrapolation

3-Methyl-4-propyl-pyridine possesses two alkyl substituents: a methyl group at the 3-position and a propyl group at the 4-position. Based on established principles, we can predict its catalytic characteristics:

  • Enhanced Basicity and Nucleophilicity: Both the methyl and propyl groups are electron-donating. Their combined inductive effect should increase the electron density on the pyridine nitrogen, making 3-Methyl-4-propyl-pyridine a stronger base and a better nucleophilic catalyst than unsubstituted pyridine.

  • Moderate Steric Hindrance: The substituents are located at the 3- and 4-positions, leaving the nitrogen atom relatively unencumbered compared to 2- or 2,6-disubstituted pyridines. This suggests that its catalytic activity will not be significantly hampered by steric bulk.

Performance in Nucleophilic Catalysis: The Acylation Benchmark

Acylation reactions, particularly of sterically hindered alcohols, are a classic benchmark for evaluating the performance of nucleophilic pyridine catalysts.[3] The mechanism typically involves the formation of a highly reactive N-acylpyridinium intermediate.

Experimental Protocol: Comparative Acylation of a Hindered Alcohol

To quantitatively assess the performance of pyridine-based catalysts, a standardized acylation reaction can be employed:

  • Reactants: A sterically hindered alcohol (e.g., 1-adamantanol), an acylating agent (e.g., acetic anhydride), and the pyridine catalyst (e.g., 3-Methyl-4-propyl-pyridine, 3,4-lutidine, DMAP, or pyridine).

  • Solvent: A non-protic solvent such as dichloromethane or acetonitrile.

  • Procedure:

    • Dissolve the alcohol and the pyridine catalyst in the solvent.

    • Add the acylating agent and stir the reaction at a controlled temperature (e.g., room temperature).

    • Monitor the reaction progress over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of ester formation.

  • Analysis: Compare the initial reaction rates and the final product yields for each catalyst.

Acylation_Mechanism

Comparison with Key Pyridine Catalysts:

A comparative analysis of 3-Methyl-4-propyl-pyridine with other well-known pyridine catalysts is crucial for understanding its potential.

CatalystStructureKey FeaturesExpected Performance in Acylation
Pyridine C₅H₅NThe parent heterocycle, moderately basic and nucleophilic.Baseline performance, often slow with hindered substrates.
3,4-Lutidine C₇H₉NTwo electron-donating methyl groups at the 3 and 4-positions.Higher activity than pyridine due to increased nucleophilicity.[4]
3-Methyl-4-propyl-pyridine C₉H₁₃NElectron-donating methyl and propyl groups.Expected to have similar or slightly higher activity than 3,4-lutidine due to the slightly stronger inductive effect of the propyl group.
4-(Dimethylamino)pyridine (DMAP) C₇H₁₀N₂A powerful electron-donating dimethylamino group at the 4-position, which significantly increases nucleophilicity through resonance.The gold standard for many acylation reactions, with rate enhancements of up to 10,000-fold compared to pyridine.[3][5]

Causality Behind Performance Differences:

The superior performance of DMAP stems from the powerful resonance donation of the dimethylamino group, which dramatically increases the electron density on the pyridine nitrogen, making it an exceptionally potent nucleophile.[6] While the alkyl groups in 3-Methyl-4-propyl-pyridine and 3,4-lutidine enhance nucleophilicity through inductive effects, this is a less pronounced effect compared to the resonance stabilization in DMAP. Therefore, while 3-Methyl-4-propyl-pyridine is expected to be a more effective catalyst than pyridine, it is unlikely to match the catalytic prowess of DMAP in demanding acylation reactions.

Role as a Ligand in Transition Metal Catalysis

Substituted pyridines are widely used as ligands in transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and oxidation.[7][8] The electronic and steric properties of the pyridine ligand can significantly influence the stability, activity, and selectivity of the metal complex.

Ligand_Role

Expected Performance as a Ligand:

  • Strong Sigma-Donation: The electron-rich nature of 3-Methyl-4-propyl-pyridine would make it a strong sigma-donating ligand. This can increase the electron density on the metal center, which can be beneficial for oxidative addition steps in cross-coupling reactions.

  • Moderate Steric Profile: Its steric bulk is intermediate between simple pyridine and more hindered ligands. This could be advantageous in tuning the selectivity of certain reactions where very bulky or very small ligands are suboptimal.

Comparison with Other Ligand Systems:
Ligand TypeExampleKey FeaturesImpact on Catalysis
Simple Pyridines Pyridine, PicolinesBasic ligands with tunable electronics based on simple substituents.Widely used but can sometimes lead to catalyst deactivation or lower selectivity.
3,4-Dialkylpyridines 3-Methyl-4-propyl-pyridineStronger sigma-donors than pyridine with moderate steric bulk.Potentially improved catalyst stability and activity in certain cross-coupling reactions compared to unsubstituted pyridine.
Bidentate Pyridines 2,2'-BipyridineChelating ligand that forms stable complexes.Often confers high stability to the metal center, influencing reactivity and selectivity.
Phosphine Ligands Triphenylphosphine (PPh₃)Strong sigma-donors and pi-acceptors with tunable steric and electronic properties.A versatile class of ligands used in a vast range of catalytic transformations.

The choice of ligand is highly reaction-dependent. While phosphine ligands are often the workhorses of cross-coupling chemistry, the stronger sigma-donating ability of 3-Methyl-4-propyl-pyridine compared to unsubstituted pyridine could make it a valuable alternative for specific applications where tuning the electronic properties of the metal center is critical.

Conclusion: A Promising yet Uncharted Catalyst

While direct experimental validation is pending, a thorough analysis of structure-activity relationships suggests that 3-Methyl-4-propyl-pyridine holds promise as a versatile component in various catalytic systems. Its enhanced basicity and nucleophilicity, coupled with a moderate steric profile, position it as a potentially more effective catalyst than pyridine and its simpler alkylated derivatives in nucleophilic catalysis. As a ligand in transition metal catalysis, its strong electron-donating character could be leveraged to fine-tune the reactivity and stability of catalytic complexes.

Further experimental investigation is warranted to fully elucidate the catalytic potential of 3-Methyl-4-propyl-pyridine and to define its specific advantages and limitations compared to established catalytic systems. Such studies would not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the subtle interplay of steric and electronic effects in pyridine catalysis.

References

  • 4-dimethylaminopyridine – Knowledge and References. Taylor & Francis. Available from: [Link]

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  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. Available from: [Link]

  • Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone. MDPI. Available from: [Link]

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A Comparative Guide to the Synthesis of 3-Methyl-4-propyl-pyridine: A Benchmarking Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Synthesizing Asymmetrically Substituted Pyridines

The pyridine ring is a cornerstone of modern chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] While the synthesis of simple pyridines is well-established, the efficient and regioselective construction of asymmetrically substituted derivatives like 3-Methyl-4-propyl-pyridine presents a significant synthetic puzzle. The choice of strategy dictates not only the feasibility of the synthesis but also its efficiency, cost, and scalability. This guide moves beyond a simple listing of reactions to explain the causality behind three divergent and powerful approaches to accessing this target molecule.

Methodology 1: De Novo Ring Construction via Bohlmann-Rahtz Pyridine Synthesis

This "bottom-up" approach constructs the pyridine ring from acyclic precursors, offering high convergence and the ability to install desired substituents from the outset. The Bohlmann-Rahtz synthesis is particularly well-suited for this target, as it allows for the formation of 3,4-disubstituted pyridines.

Causality and Mechanistic Insight: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. The key to this strategy is the selection of precursors where the enamine provides the C2-C3 bond and the methyl substituent, while the α,β-unsaturated ketone provides the C4-C5-C6-N atoms and the propyl substituent. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to aromatization via the elimination of water.

Proposed Reaction Scheme:

  • Enamine: 3-(Dimethylamino)but-2-enal (derived from crotonaldehyde)

  • α,β-Unsaturated Ketone: Hept-4-en-3-one (can be synthesized from propanal and butan-2-one)

  • Nitrogen Source: Ammonium acetate serves as the source of the ring nitrogen.

This multicomponent approach allows for the assembly of the pyridine core in a single, convergent step.[2]

Representative Experimental Protocol (Bohlmann-Rahtz Type)
  • Preparation of Precursors: The enamine and α,β-unsaturated ketone are prepared via standard condensation methods if not commercially available.

  • Reaction Assembly: To a solution of hept-4-en-3-one (1.0 eq) in glacial acetic acid (5 mL/mmol) is added 3-(dimethylamino)but-2-enal (1.1 eq) and ammonium acetate (3.0 eq).

  • Reaction Execution: The mixture is heated to reflux (approx. 118 °C) and stirred vigorously for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is carefully basified with a saturated aqueous sodium carbonate solution to pH ~9. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target 3-Methyl-4-propyl-pyridine.

Analysis: Pros and Cons
  • Pros:

    • Convergent: Builds complexity rapidly in a single pot.

    • Flexible: The substitution pattern can be easily modified by changing the starting materials.

    • Atom Economical: Incorporates a majority of the atoms from the precursors into the final product.

  • Cons:

    • Precursor Availability: The specific enamine and unsaturated ketone may require separate synthesis.

    • Potential for Side Reactions: Polymerization or self-condensation of starting materials can occur, potentially lowering yields.

    • Moderate Yields: Yields for multicomponent reactions can be variable and sensitive to reaction conditions.

Methodology 2: Post-Functionalization via Negishi Cross-Coupling

This "top-down" strategy begins with a simple, commercially available pyridine scaffold (3-methylpyridine) and selectively installs the propyl group at the C4 position. This approach leverages the power and predictability of modern transition-metal-catalyzed cross-coupling reactions.

Causality and Mechanistic Insight: This two-step sequence first involves the regioselective halogenation of 3-methylpyridine to create a synthetic handle for coupling. The subsequent Negishi cross-coupling is ideal for forming C(sp²)-C(sp³) bonds.[3][4] It involves the reaction of an organozinc reagent (propylzinc halide) with the 4-halo-3-methylpyridine in the presence of a palladium catalyst. The catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination to furnish the desired product with high selectivity and yield.[5][6]

Proposed Reaction Scheme:

  • Halogenation: 3-methylpyridine → 4-Chloro-3-methylpyridine (via chlorination of the corresponding N-oxide).

  • Negishi Coupling: 4-Chloro-3-methylpyridine + Propylzinc Bromide → 3-Methyl-4-propyl-pyridine.

Representative Experimental Protocol

Step A: Synthesis of 4-Chloro-3-methylpyridine

  • N-Oxide Formation: 3-Methylpyridine (1.0 eq) is dissolved in glacial acetic acid. 30% Hydrogen peroxide (1.5 eq) is added, and the mixture is heated at 70-80 °C for 24 hours. The solvent is removed under reduced pressure to yield 3-methylpyridine-N-oxide.

  • Chlorination: The crude 3-methylpyridine-N-oxide is treated with excess phosphoryl chloride (POCl₃) and heated to reflux for 3-4 hours.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is neutralized with solid sodium carbonate until effervescence ceases. The product is extracted with dichloromethane, dried over MgSO₄, and purified by column chromatography to give 4-chloro-3-methylpyridine.

Step B: Negishi Cross-Coupling

  • Preparation of Organozinc Reagent: In a flame-dried flask under an inert atmosphere (Argon), magnesium turnings (1.5 eq) are activated with a crystal of iodine. A solution of 1-bromopropane (1.5 eq) in anhydrous THF is added dropwise to form the Grignard reagent. To this solution, a solution of zinc chloride (1.6 eq) in THF is added, and the mixture is stirred for 1 hour to form propylzinc bromide.

  • Coupling Reaction: In a separate flask, 4-chloro-3-methylpyridine (1.0 eq), Pd(dppf)Cl₂ (3 mol%), and anhydrous THF are combined under argon.

  • Reaction Execution: The freshly prepared propylzinc bromide solution is transferred via cannula to the palladium/halopyridine mixture. The reaction is heated to 60 °C and stirred for 6-10 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford 3-Methyl-4-propyl-pyridine.

Analysis: Pros and Cons
  • Pros:

    • High Yield & Selectivity: Cross-coupling reactions are typically high-yielding and predictable.

    • Readily Available Starting Materials: 3-methylpyridine is an inexpensive bulk chemical.

    • Robust and Well-Understood: The methodology is extensively documented for a wide range of substrates.

  • Cons:

    • Multi-step Process: Requires at least two distinct synthetic operations.

    • Air/Moisture Sensitive Reagents: Organozinc reagents require inert atmosphere techniques.

    • Cost of Catalyst: Palladium catalysts can be expensive, though catalyst loading is low.

Methodology 3: Industrial Synthesis (Chichibabin-Type High-Pressure Condensation)

While not a direct synthesis for the target molecule, understanding the industrial production of the core 3-methylpyridine structure provides a benchmark for scalability and raw material efficiency. This process, often a variation of the Chichibabin pyridine synthesis, reacts simple, inexpensive aldehydes and ketones with ammonia over a catalyst at high temperatures and pressures.[7]

Causality and Mechanistic Insight: A patented process for 3-methylpyridine involves the continuous reaction of formaldehyde, paracetaldehyde (an acetaldehyde trimer), and ammonia in an aqueous solution containing acetic acid as a catalyst.[7] The reaction is run at high temperatures (260-300°C) and pressures (30-130 bar).[7] The mechanism involves a complex cascade of aldol condensations, Michael additions, and cyclization/dehydration steps, where the catalyst facilitates the formation of various enamine and polyene intermediates that ultimately assemble into the pyridine ring.

Adaptation for 3-Methyl-4-propyl-pyridine: A hypothetical adaptation would involve replacing a portion of the formaldehyde/acetaldehyde feed with propanal or valeraldehyde to introduce the propyl fragment. However, this would likely lead to a complex mixture of pyridine products, requiring extensive separation.

Representative Industrial Process Parameters (for 3-Methylpyridine)
  • Reactants: Formalin (formaldehyde solution), Paracetaldehyde, Ammonia, Acetic Acid, Water.[7]

  • Conditions: Continuous flow reactor (e.g., loop reactor).[7]

  • Temperature: 278 °C.[7]

  • Pressure: 100 bar.[7]

  • Retention Time: 20 minutes.[7]

  • Yield (3-methylpyridine): ~65% (based on formaldehyde).[7]

Analysis: Pros and Cons
  • Pros:

    • Highly Scalable: Designed for continuous, multi-ton production.

    • Inexpensive Raw Materials: Uses the most basic C1 and C2 chemical feedstocks.

    • High Throughput: Short retention times lead to high space-time yields.

  • Cons:

    • Extreme Conditions: Requires specialized high-pressure and high-temperature industrial reactors.

    • Not Feasible for Lab Scale: The required equipment is not available in a standard research setting.

    • Low Selectivity for Complex Products: Introducing more complex aldehydes would likely result in a difficult-to-separate mixture of products.

Comparative Data Summary

MetricMethodology 1: Bohlmann-RahtzMethodology 2: Negishi CouplingMethodology 3: Industrial Process
Strategy De Novo Ring ConstructionPost-FunctionalizationHigh-Pressure Condensation
Number of Steps 1 (if precursors available)2-31 (continuous)
Scalability Lab to Pilot (g to kg)Lab Scale (mg to g)Industrial (> ton)
Typical Yield 30-60%60-90% (for coupling step)~65% (for 3-picoline)
Reagent Cost Low to ModerateModerate to High (Catalyst)Very Low
Equipment Standard GlasswareInert Atmosphere GlasswareSpecialized High-Pressure Reactor
Key Advantage High ConvergenceHigh Selectivity & ReliabilityExtreme Scalability & Low Cost
Key Disadvantage Potential for Side ProductsRequires Sensitive ReagentsNot Feasible in Lab

Visualization of Synthetic Strategies

Workflow for Selecting a Synthetic Route

The choice of synthesis depends critically on the researcher's primary goals, such as scale, speed, and available equipment.

G start Start: Synthesize 3-Methyl-4-propyl-pyridine q1 What is the desired scale? start->q1 q2 Are inert atmosphere techniques available? q1->q2 < 1 kg (Laboratory) m3 Method 3: Industrial Process q1->m3 > 100 kg (Industrial) q3 Is precursor synthesis acceptable? q2->q3 No m2 Method 2: Negishi Coupling q2->m2 Yes m1 Method 1: Bohlmann-Rahtz q3->m1 Yes q3->m2 No, prefer route with commercial starting materials

Caption: Decision tree for selecting a synthetic strategy.

Conceptual Workflow: Cross-Coupling vs. Multicomponent Reaction

This diagram illustrates the fundamental difference in approach between building the ring from scratch versus modifying an existing one.

G cluster_0 Methodology 2: Post-Functionalization cluster_1 Methodology 1: De Novo Synthesis a 3-Methylpyridine (Start) b Halogenation (Step 1) a->b c Cross-Coupling (Step 2) b->c d Target Molecule (Product) c->d x Acyclic Precursors (Enamine, Ketone, NH₃) y Multicomponent Reaction (1-Pot) x->y z Target Molecule (Product) y->z

Caption: Comparison of linear vs. convergent synthetic workflows.

Conclusion and Recommendations

For the research scientist operating at a laboratory scale (mg to g), the Post-Functionalization via Negishi Cross-Coupling (Methodology 2) represents the most robust and reliable strategy. Its high selectivity, reliance on a readily available starting material, and the well-documented nature of the coupling reaction minimize the risk of failure and simplify purification. While it involves multiple steps, the overall yield and predictability make it superior for producing clean material for further studies.

The De Novo Ring Construction (Methodology 1) is a compelling alternative, particularly if precursor synthesis is trivial or if a library of analogues with diverse substituents is desired. Its convergent nature is elegant, but it may require more optimization to suppress side reactions and achieve reproducible yields.

Finally, the Industrial Process (Methodology 3) serves as a crucial economic and engineering benchmark. While impractical for discovery chemistry, it highlights the principles of atom economy and process intensification that drive large-scale chemical manufacturing, reminding us that the "best" synthesis is always context-dependent.

References

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.
  • Fedoseev, S.V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. Available at: [Link]

  • CA2763574C - Process for the synthesis of 3-methyl-pyridine. Google Patents.
  • Wikipedia. Negishi coupling. Available at: [Link]

  • Shawali, A.S., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. BMC Chemistry, 11(1), 63. Available at: [Link]

  • de la Torre, D., et al. (2021). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Journal of the American Chemical Society, 143(42), 17745–17753. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. Available at: [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

  • Sun, J., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. ACS Combinatorial Science, 13(4), 421–426. Available at: [Link]

  • Nishihara, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Han, C. & Buchwald, S.L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 11(17), 4064–4067. Available at: [Link]

  • Nicholls, T.P., et al. (2020). Recent Advances in Minisci-Type Reactions. Synthesis, 52(01), 1-28. Available at: [Link]

  • ResearchGate. Multicomponent synthesis of substituted pyridines from cinnamaldehyde, ethylenediamine and 1,3‐dicarbonyls. Available at: [Link]

  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12437-12459. Available at: [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. Available at: [Link]

  • Organ, M.G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(18), 5221-5223. Available at: [Link]

  • Al-Awadi, N.A., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(5), 1094–1113. Available at: [Link]

  • ResearchGate. 3‐Methylpyridine: Synthesis and Applications | Request PDF. Available at: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]

  • Guida, W.C. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1427. Available at: [Link]

  • ResearchGate. Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. Available at: [Link]

  • Wikipedia. Minisci reaction. Available at: [Link]

Sources

Evaluation of 3-Methyl-4-propyl-pyridine (3M4PP) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In the analysis of complex pyridine matrices—whether for pharmaceutical impurity profiling, tobacco pyrolysis studies, or geochemical biomarker tracking—the reliability of your reference standard is the rate-limiting step for data integrity.

3-Methyl-4-propyl-pyridine (3M4PP) represents a specific analytical challenge: it is a positional isomer of multiple alkylpyridines (e.g., 3-propyl-4-methylpyridine, 4-butylpyridine). Standard "technical grade" reagents often contain up to 5% isomeric impurities that co-elute on standard non-polar GC columns, leading to quantitation errors of >10%.

This guide evaluates High-Purity 3M4PP (>99.5%) as a Qualified Reference Standard , comparing it against technical-grade alternatives and surrogate standards. We demonstrate that for critical assays, the use of an isomerically pure, fully characterized standard is not merely "Best Practice"—it is a regulatory necessity under ICH Q2(R1) and Q7 guidelines.

Chemical Profile & Criticality

PropertySpecificationCriticality in Analysis
IUPAC Name 3-Methyl-4-propylpyridineUnique identifier.
CAS Number 3478-72-6Essential for avoiding confusion with 3-propyl-4-methylpyridine.
Formula C

H

N
Parent Ion (

) at m/z 135.
Boiling Point ~221°CHigh boiling point requires specific GC temperature ramps.
Basicity (pKa) ~6.0 (Est)High Risk: Causes severe peak tailing on non-deactivated silica.
The "Isomeric Trap"

In synthesis and degradation pathways, the propyl and methyl groups can migrate. A standard labeled "Alkylpyridine Mix" often contains 3M4PP alongside its isomer 3-propyl-4-methylpyridine . These two molecules share:

  • Identical Molecular Weight (135.21 g/mol ).

  • Nearly identical Mass Spec fragmentation patterns.

  • Extremely close boiling points (<2°C difference).

Comparative Performance: Reference Standard Options

We evaluated three grades of standards commonly found in analytical labs.

The Candidates:

  • Option A (The Gold Standard): 3M4PP Certified Reference Material (CRM), >99.5% Purity, trace-metal characterized.

  • Option B (The Alternative): Technical Grade 3M4PP (~95%), often used for synthesis.

  • Option C (The Surrogate): 4-Propylpyridine (Isomer Surrogate), used when 3M4PP is unavailable.

Table 1: Comparative Analytical Performance (GC-MS Data)
MetricOption A: High-Purity 3M4PPOption B: Tech Grade (95%)Option C: Surrogate (4-Propyl)
Purity (GC-FID) 99.8% 94.2%99.0%
Isomeric Impurities < 0.05%4.8% (Co-eluting) N/A (Different molecule)
Response Factor (RF) 1.00 (Defined)0.92 (Variable)1.15 (Significant Bias)
Quantitation Error < 1.0%~6-12% (Due to isomer overlap)~15% (RF Mismatch)
Suitability Validated Quantitation Qualitative ID OnlySystem Monitoring Only

Key Insight: Using Option B results in a "high bias" because the co-eluting isomer is integrated as the analyte. Using Option C fails because the ionization efficiency of the 4-propyl position differs from the 3-methyl-4-propyl arrangement.

Experimental Protocols

Protocol A: System Suitability & Isomer Resolution

Objective: To prove the chromatographic system can distinguish 3M4PP from its closest interfering isomer.

Instrumentation: GC-MS (Single Quadrupole) Column: Rtx-5 Amine or equivalent (Base-deactivated is critical to prevent tailing). Dimensions: 30m x 0.25mm x 1.0µm (Thicker film aids retention of volatiles).

Method Parameters:

  • Injector: 250°C, Split 1:50.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven:

    • 40°C (Hold 1 min)

    • Ramp 10°C/min to 150°C

    • Ramp 25°C/min to 280°C (Hold 3 min)

  • Detection: SIM Mode (Target Ions: m/z 135, 120, 106).

Acceptance Criteria:

  • Tailing Factor (Tf): Must be < 1.5 (Strict control for basic pyridines).

  • Resolution (Rs): Rs > 1.5 between 3M4PP and 3-propyl-4-methylpyridine (if spiked).

Protocol B: Reference Standard Qualification (In-House)

If purchasing a CRM is impossible, you must qualify synthesized material. This protocol aligns with ICH Q7 (11.1) .

  • Identity (Structural):

    • 1H-NMR (CDCl3): Verify the integral ratio of the propyl chain (triplet, multiplet, triplet) vs. the methyl singlet and aromatic protons.

    • 13C-NMR: Confirm exactly 9 carbon environments.

  • Purity (Mass Balance):

    • Run GC-FID (Area %).

    • Run Karl Fischer (Water content).

    • Run Residue on Ignition (Inorganics).

    • Calculation: Purity = (100% - %Water - %Inorganics - %Volatiles) × (GC Purity).

Visualization: Qualification & Analysis Logic

Diagram 1: Reference Standard Qualification Workflow (ICH Q7)

This workflow illustrates the decision matrix for validating 3M4PP as a primary or secondary standard.

ReferenceStandardQualification Start Raw 3M4PP Material (Synthesized or Tech Grade) StructID Structural ID (1H-NMR, MS, IR) Start->StructID PurityAssay Purity Assessment (GC-FID + KF + ROI) StructID->PurityAssay Decision Is Purity > 99.0%? PurityAssay->Decision Fail REJECT or PURIFY (Distillation) Decision->Fail No Pass Assign Potency (Mass Balance Calculation) Decision->Pass Yes Fail->Start Recycle Pack Packaging & Storage (Amber Vial, Desiccant, 4°C) Pass->Pack Monitor Re-test Date Assignment (Stability Monitoring) Pack->Monitor

Caption: Workflow for qualifying 3-Methyl-4-propyl-pyridine as a working standard, ensuring traceability and purity assignment per ICH Q7 guidelines.

Diagram 2: Analytical Separation Logic (Isomer Specificity)

Visualizing why standard columns fail and specialized amine columns are required.

SeparationLogic Analyte 3-Methyl-4-propyl-pyridine (Basic Nitrogen) ColumnStd Standard Silica Column (Active Silanols) Analyte->ColumnStd Strong Interaction ColumnAmine Base-Deactivated Column (Rtx-5 Amine) Analyte->ColumnAmine Weak Interaction ResultBad Peak Tailing Poor Resolution Quantitation Error ColumnStd->ResultBad ResultGood Sharp Peak Symmetric Gaussian Accurate Quant ColumnAmine->ResultGood

Caption: Interaction mechanism: The basic nitrogen of 3M4PP interacts with active silanols on standard columns, necessitating base-deactivated stationary phases.

Scientific Conclusion

For researchers in drug development and environmental analysis, 3-Methyl-4-propyl-pyridine cannot be treated as a generic reagent. Its structural similarity to other alkylpyridines demands a high-purity, fully characterized reference standard .

Using technical grade material introduces unacceptable bias due to isomeric co-elution. By adopting the qualification protocols and base-deactivated chromatographic methods outlined above, laboratories can ensure data integrity that withstands regulatory scrutiny.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-Methyl-4-propylpyridine (CAS 3478-72-6).[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. (2024). Analysis of Amines and Pyridines: Optimizing Column Inertness.[Link](Note: General resource for amine analysis methodology).

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Methyl-4-propyl-pyridine

[1][2][3]

Executive Safety Summary

3-Methyl-4-propyl-pyridine is an alkyl-substituted pyridine derivative.[1][2][3] While distinct from unsubstituted pyridine (RCRA U196), it shares critical hazard characteristics: flammability , toxicity , and noxious odor . Improper disposal poses significant risks of groundwater contamination and toxic vapor release.[1]

  • Primary Disposal Method: High-temperature incineration at a permitted hazardous waste facility.[1]

  • Immediate Hazard: Flammable liquid and vapor; severe eye/skin irritant.[1]

  • Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or peroxides. Pyridine derivatives can form unstable, explosive N-oxide salts under uncontrolled conditions.[1]

Chemical Profile & Hazard Identification

Before disposal, the waste stream must be accurately characterized. As specific data for this exact isomer is often limited, safety protocols are derived from the Alkyl Pyridine Homolog Group .

Physical & Chemical Properties (Estimated)
PropertyValue / CharacteristicRelevance to Disposal
Physical State Clear to yellowish liquidRequires leak-proof secondary containment.[1][2][3]
Flash Point ~45–60°C (Estimated)D001 Ignitable Waste classification.[2][3]
Odor Pungent, nauseating, fishyRequires vapor-sealed containers; fume hood handling.[1][2][3]
Solubility Moderate in water; Soluble in organicsPotential for aqueous mobility; treat aqueous rinses as hazardous.[2][3]
pH Basic (pKa ~6.0–7.[2][3]0)Incompatible with acids ; exothermic neutralization risk.[2][3]
GHS Hazard Classification[1][3][5]
  • Flammable Liquid (Category 3): H226[3]

  • Acute Toxicity (Oral/Dermal/Inhalation): H302, H312, H332[2][3]

  • Skin/Eye Irritation: H315, H319[2][3][4]

Regulatory Waste Classification (RCRA)

Correct waste coding is the foundation of legal compliance. Unlike unsubstituted pyridine, 3-Methyl-4-propyl-pyridine is not automatically a U-listed waste (U196), but it almost invariably meets Characteristic Hazardous Waste criteria.[1][2][3]

Decision Logic for Waste Codes
  • Is it Ignitable?

    • Yes, if Flash Point < 60°C. Assign Code D001 .

  • Is it Toxic (TCLP)?

    • While not specifically listed as D038 (Pyridine), alkyl pyridines can exhibit toxicity. If the waste stream contains other solvents, check for F-Listed codes (e.g., F003, F005).

  • Is it a P-Listed Acute Toxin?

    • No. (3-Methyl-4-propyl-pyridine is not P-listed).[1][2][3]

Recommended Classification:

D001 (Ignitable) , Toxic (if mixed with other hazardous constituents). [2] Note: Always label as "Hazardous Waste - Flammable, Toxic" regardless of the specific code to ensure highest-level handling.[1][2][3]

Step-by-Step Disposal Protocol

Phase 1: Collection & Segregation

Objective: Prevent cross-reaction and contain vapors.[1]

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Avoid: Aluminum or zinc-galvanized containers (potential corrosion/reaction with basic amines).[1]

    • Cap: Vented caps are not recommended unless pressure buildup is confirmed; use standard Teflon-lined screw caps to contain odors.[1]

  • Segregation (The "Golden Rule"):

    • Segregate from: Oxidizers (Nitric Acid, Peroxides), Strong Acids (Sulfuric, Hydrochloric), and Halogenated Solvents (unless destined for a specific mixed stream).

    • Reasoning: Acid-Base reactions generate heat; Oxidizers can cause ignition.[1]

Phase 2: Labeling & Accumulation

Objective: Clear communication for waste handlers.

  • Label Content:

    • Chemical Name: "Waste 3-Methyl-4-propyl-pyridine" (Do not use abbreviations).

    • Hazards: Check "Flammable" and "Toxic".[1]

  • Storage Location:

    • Store in a Flammable Safety Cabinet .

    • Ensure secondary containment (tray) can hold 110% of the volume.

Phase 3: Final Disposal (Vendor Handoff)

Objective: Permanent destruction.

  • Method: Rotary Kiln Incineration .

    • Mechanism:[5] High temperature (1000°C+) destroys the pyridine ring, converting nitrogen to

      
       or 
      
      
      (scrubbed).
  • Fuel Blending:

    • Due to high carbon content, this waste is often eligible for fuel blending (cement kilns), provided it is not mixed with high levels of halogens or metals.

Emergency Response: Spill & Exposure

In the event of a spill during transfer or disposal, follow this autonomous workflow.

SpillResponseStartSPILL DETECTEDAssessAssess Volume & Location(Is it inside fume hood?)Start->AssessSmallHoodSmall Spill (<50mL)Inside HoodAssess->SmallHoodYesLargeLabLarge Spill (>50mL)Or Outside HoodAssess->LargeLabNoPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatSmallHood->PPEEvacuateEVACUATE LABAlert Safety OfficerLargeLab->EvacuateAbsorbCover with Absorbent Padsor VermiculitePPE->AbsorbNeutralizeDo NOT use Acids(Exothermic Risk)Absorb->NeutralizeCollectCollect Debris intoSealable Bag/ContainerNeutralize->CollectLabelLabel as Hazardous Waste(Debris contaminated with Pyridine)Collect->Label

Figure 1: Decision matrix for immediate spill response. Note the prohibition on acid neutralization.[3]

Technical Rationale & Compatibility Data

Why Incineration?

Pyridine rings are chemically stable and resistant to biological degradation (refractory). Simple wastewater treatment is often ineffective and illegal.[1] Incineration ensures complete mineralization.[1]

Compatibility Matrix
Chemical ClassCompatibilityAction/Result
Water CompatibleSoluble/Emulsifiable.[1][2][3] No reaction.
Alkanes (Hexane) CompatibleMiscible.[2][3] Safe for mixed organic waste.[1]
Strong Acids (HCl) Incompatible Exothermic reaction (Salt formation).[2][3]
Oxidizers (

)
DANGEROUS Explosion Hazard. Violent oxidation.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53425838, 3-Methyl-4-propylheptane (Analog Reference).[1] Retrieved from [Link][2][3]

    • Note: Used for physical property estimation of alkyl-propyl side chains.[1][2][3]

  • U.S. Environmental Protection Agency (EPA). Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Retrieved from [Link]

  • General reference for alkyl pyridine hazard class H226/H302.
  • Reference for flammability and storage incompatibility d

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-4-propyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical and chemical innovation, our commitment to safety is as paramount as our scientific objectives. The handling of novel or specialized reagents like 3-Methyl-4-propyl-pyridine demands a meticulous, evidence-based approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, grounded in the established hazard profiles of its parent molecule, pyridine, and its alkylated derivatives.

Foundational Hazard Assessment: Understanding the "Why"

The primary hazards associated with pyridine and its derivatives are categorized as follows:

  • Flammability: These compounds are flammable liquids and vapors, with the potential to form explosive mixtures with air.[1] Handling requires the strict exclusion of ignition sources like open flames, sparks, and hot surfaces.[2]

  • Acute Toxicity: Pyridine derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[1][3] This multifaceted toxicity profile necessitates a comprehensive barrier approach to prevent all routes of exposure.

  • Corrosivity and Irritation: Many pyridine compounds are corrosive, capable of causing severe skin burns and serious eye damage.[2][4] Vapors are also known to be irritating to the respiratory system.[2][5]

  • Organ Toxicity: Prolonged or repeated exposure can lead to damage to the liver, kidneys, and central nervous system.[6]

This hazard profile dictates that all handling procedures must be conducted within a controlled environment using engineering controls as the primary line of defense, supplemented by a robust personal protective equipment (PPE) protocol.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all matter. It is a system designed to protect against the specific hazards identified above.

PPE ComponentSpecificationRationale for Use
Hand Protection Primary: Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Secondary (for incidental contact): Heavy-duty Nitrile gloves (minimum thickness of 8 mils).Pyridine and its derivatives can degrade common glove materials. While some sources mention nitrile for incidental contact[7], others explicitly recommend against it for direct or prolonged handling, favoring more resistant materials like butyl rubber.[8] Crucially, always consult the glove manufacturer's specific chemical resistance chart for the class of compound you are handling.
Eye & Face Protection Minimum: Indirect-vent, chemical splash goggles. Recommended: Chemical splash goggles used in combination with a full-face shield.Due to the severe irritation and potential for serious eye damage[4][9], splash goggles are mandatory. A face shield provides an essential secondary layer of protection against splashes, particularly when handling larger quantities or during transfers.[10] Contact lenses should not be worn.[6][10]
Body Protection Flame-resistant laboratory coat, fully fastened.A standard lab coat protects against minor splashes and skin contact.[11] Given the flammability of the compound, a flame-resistant (FR) coat is the superior choice.
Respiratory Protection Not typically required when using proper engineering controls.All work with 3-Methyl-4-propyl-pyridine must be conducted in a certified chemical fume hood.[11][8] A respirator may be necessary only in the event of a large spill or failure of engineering controls, and requires enrollment in a respiratory protection program with proper fit-testing.[8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, repeatable workflow is critical for minimizing risk. The following protocols provide a self-validating system for safe handling.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[8][12] Ensure a clear path to this equipment.

  • Assemble Materials: Place all necessary equipment (glassware, reagents, waste containers) inside the fume hood before introducing the 3-Methyl-4-propyl-pyridine.

  • Prepare Spill Kit: Have a spill kit rated for flammable and organic solvents readily available. The kit should contain absorbent materials like vermiculite or sand.[2]

  • Review SDS of Related Compounds: Take a moment to review the SDS for 3-Methylpyridine or Pyridine to refresh your understanding of the hazards.[8]

Protocol for Donning and Doffing PPE

A disciplined approach to putting on and removing PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the handling process.

  • Chemical Waste: All solutions and pure forms of 3-Methyl-4-propyl-pyridine must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][13] The container should be stored in a cool, well-ventilated area away from incompatible materials.[7]

  • Contaminated PPE: Disposable gloves should be removed using the peel-off method (glove-to-glove, then skin-to-skin) and discarded into a designated solid hazardous waste stream immediately after handling is complete.

  • Contaminated Labware: All glassware must be rinsed with an appropriate solvent inside the fume hood. The rinsate must be collected as hazardous waste.

  • Collection Request: Once a waste container is full, it must be disposed of through your institution's environmental health and safety department according to all local and national regulations.[1]

Emergency Response Protocol

Your PPE is your primary defense, but you must be prepared for failures or accidents.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for a minimum of 15 minutes at an eyewash station, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill: For minor spills within a fume hood, use an absorbent material from a spill kit to contain the liquid.[8] Clean the area and dispose of all materials as hazardous waste.

  • Large Spill: Evacuate the immediate area and alert your facility's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

This comprehensive guide provides the essential framework for safely handling 3-Methyl-4-propyl-pyridine. By understanding the causality behind each safety measure, you build a culture of trust and self-validation in your laboratory protocols, ensuring that your innovative work is conducted with the highest standards of safety.

References

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